molecular formula C15H13IO2 B400317 3,4-Dimethylphenyl 2-iodobenzoate

3,4-Dimethylphenyl 2-iodobenzoate

Numéro de catalogue: B400317
Poids moléculaire: 352.17g/mol
Clé InChI: DIENWEWKLPEXHH-UHFFFAOYSA-N
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Description

3,4-Dimethylphenyl 2-iodobenzoate is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. Its structure, which incorporates both an aromatic benzoate ester and an iodine atom, makes it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. These reactions are fundamental in constructing complex biaryl systems often found in active pharmaceutical ingredients and functional materials. While specific biological data for this exact compound is limited, derivatives containing the 3,4-dimethylphenyl moiety are frequently explored in medicinal chemistry for their biological potential . For instance, related structures have been investigated for their antiproliferative activity against cancer cell lines and as key scaffolds in developing anti-inflammatory agents . Researchers may find this compound useful as a building block for developing novel small-molecule probes, or in structure-activity relationship (SAR) studies aimed at discovering new therapeutic candidates. As with all such compounds, thorough investigation into its specific mechanism of action, pharmacokinetics, and safety profile is required. This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for in-home use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable local, state, and federal regulations.

Propriétés

Formule moléculaire

C15H13IO2

Poids moléculaire

352.17g/mol

Nom IUPAC

(3,4-dimethylphenyl) 2-iodobenzoate

InChI

InChI=1S/C15H13IO2/c1-10-7-8-12(9-11(10)2)18-15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3

Clé InChI

DIENWEWKLPEXHH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2I)C

SMILES canonique

CC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2I)C

Origine du produit

United States
Foundational & Exploratory

Crystal structure and X-ray diffraction data of 3,4-dimethylphenyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of Aryl Benzoate Compounds

Topic: A Methodological Framework for the Crystal Structure and X-ray Diffraction Analysis of 3,4-Dimethylphenyl 2-Iodobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search of crystallographic databases, the specific crystal structure for 3,4-dimethylphenyl 2-iodobenzoate has not been deposited or published. This guide has been constructed to provide a comprehensive methodological framework and a predictive structural analysis. To achieve this, we will utilize the experimentally determined data for the closely related analogue, 3,4-dimethylphenyl benzoate , as a representative model. This approach allows for a detailed exploration of the experimental protocols and data interpretation techniques that are directly applicable to the target compound.

Introduction: The Significance of Structural Analysis in Drug Design

Aryl benzoates and their halogenated derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within a crystal lattice dictates many of a substance's bulk properties, including solubility, stability, and bioavailability—critical parameters in drug development. Furthermore, understanding intermolecular interactions, such as hydrogen and halogen bonds, provides invaluable insight for the rational design of new therapeutic agents and functional materials.

This guide provides a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required to elucidate the structure of compounds like 3,4-dimethylphenyl 2-iodobenzoate. By using 3,4-dimethylphenyl benzoate as a validated case study[1][2], we will walk through the entire workflow, from laboratory synthesis to final structural refinement and interpretation, explaining the critical reasoning behind each experimental choice.

Experimental Methodology: A Self-Validating Protocol

The following sections outline a robust and reproducible workflow for obtaining high-quality single crystals and corresponding X-ray diffraction data.

Synthesis of the Aryl Benzoate Ester

The synthesis of aryl benzoates is typically achieved via esterification. The chosen method must be high-yielding and produce a product with sufficient purity for successful crystallization. A common and effective method involves the reaction of a phenol with a benzoyl chloride.

Protocol: Synthesis of 3,4-Dimethylphenyl Benzoate [1]

  • Reagent Preparation: Add 3,4-dimethylphenol (0.50 g, 4.10 mmol) to a solution of anhydrous aluminum chloride (0.40 g, 3.00 mmol) in 25 mL of anhydrous dichloromethane. The use of an anhydrous solvent and a Lewis acid catalyst is critical to drive the reaction to completion and prevent hydrolysis of the acid chloride.

  • Reaction Initiation: Cool the resulting solution to 0-5°C using an ice bath. This temperature control mitigates the exothermic nature of the reaction and minimizes the formation of side products.

  • Acyl Chloride Addition: Slowly add benzoyl chloride (0.57 g) to the cooled solution. A slow, dropwise addition is essential to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes, followed by heating at reflux to 50°C for 1 hour to ensure the reaction goes to completion.

  • Workup and Extraction: Pour the reaction mixture onto 100 g of ice to quench the reaction and dissolve the aluminum salts. Extract the crude product with dichloromethane. The organic layer is then separated and dried over anhydrous Na₂SO₄ to remove any residual water.

  • Purification: Evaporate the solvent at room temperature to yield the amorphous product. This crude product is then carried forward for crystallization.

Single Crystal Growth: The Art of Slow Evaporation

The acquisition of high-quality diffraction data is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered growth, which minimizes lattice defects.

Protocol: Crystallization by Slow Evaporation [1]

  • Solvent Selection: Dissolve the amorphous product obtained from the synthesis in a minimal amount of a suitable solvent, such as methanol. The ideal solvent is one in which the compound is moderately soluble, allowing for a gradual increase in concentration as the solvent evaporates.

  • Incubation: Loosely cover the vessel containing the solution (e.g., with perforated parafilm) and leave it undisturbed at room temperature. This slow rate of evaporation is paramount for the formation of large, well-ordered, colorless crystals.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

G Experimental Workflow: From Synthesis to Structure cluster_synthesis Synthesis cluster_crystal Crystallization cluster_xray X-ray Diffraction reagents 3,4-Dimethylphenol + Benzoyl Chloride reaction Esterification (DCM, AlCl3) reagents->reaction workup Quenching & Extraction reaction->workup product Crude Amorphous Product workup->product dissolve Dissolve in Methanol product->dissolve Purification & Growth evap Slow Evaporation (Room Temp) dissolve->evap crystals High-Quality Single Crystals evap->crystals mount Mount Crystal on Diffractometer crystals->mount Analysis collect Data Collection (Mo Kα, 123 K) mount->collect reduce Data Reduction (Integration & Scaling) collect->reduce solve Structure Solution (Direct Methods) reduce->solve refine Structure Refinement solve->refine final Final Structural Model (CIF File) refine->final

Caption: A comprehensive workflow diagram illustrating the key stages from chemical synthesis to final structural elucidation.

X-ray Data Collection and Structure Refinement

This phase transitions from wet chemistry to physical analysis, where the interaction of X-rays with the crystal lattice is measured to determine the atomic arrangement.

Protocol: Single-Crystal X-ray Diffraction [1]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 123 K) to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern. Data is collected using a diffractometer equipped with a radiation source, typically Molybdenum (Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption. This step yields a list of unique reflections.

  • Structure Solution: The phase problem is solved using direct methods, which provides an initial electron density map and a preliminary model of the molecular structure. Software such as SHELXS is commonly used for this purpose[1].

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL)[1]. This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions.

Results and Discussion: Analysis of 3,4-Dimethylphenyl Benzoate

The data obtained for the proxy compound, 3,4-dimethylphenyl benzoate, provides a clear blueprint for what to expect from its 2-iodo derivative.

Crystallographic Data Summary

All quantitative crystallographic data is summarized below for clarity and ease of comparison.

Parameter3,4-Dimethylphenyl Benzoate[1][2]
Chemical FormulaC₁₅H₁₄O₂
Formula Weight ( g/mol )226.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.0293 (4)
b (Å)7.8506 (3)
c (Å)13.1163 (9)
α (°)88.592 (4)
β (°)77.020 (5)
γ (°)77.680 (4)
Volume (ų)590.87 (6)
Z (molecules/unit cell)2
Temperature (K)123
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor [I > 2σ(I)]0.048
Molecular and Crystal Structure

In the structure of 3,4-dimethylphenyl benzoate, the two aromatic rings are not coplanar. The dihedral angle between the phenyl and the 3,4-dimethylphenyl rings is 52.39 (4)°[1][2]. This twist is a common feature in such esters, arising from steric hindrance around the central ester linkage.

The crystal packing is stabilized primarily by weak C—H···O intermolecular hydrogen bonds. These interactions link adjacent molecules into chains that propagate along the crystallographic direction[1][2]. This type of weak, non-classical hydrogen bonding is fundamental to the formation of the overall supramolecular architecture.

G Intermolecular Interactions in the Crystal Lattice mol1 Molecule A 3,4-Dimethylphenyl Benzoate mol2 Molecule B (Symmetry-Related) C-H Donor interaction C-H···O Hydrogen Bond mol2->interaction C-H Group mol3 Molecule C (Symmetry-Related) Carbonyl Oxygen Acceptor mol3->mol1 Forms C(6) Chain along [100] interaction->mol3 O=C Group

Caption: A diagram representing the key C-H···O intermolecular interactions that stabilize the crystal packing.

Predictive Analysis for 3,4-Dimethylphenyl 2-Iodobenzoate

Introducing a bulky, electron-rich iodine atom at the ortho-position of the benzoate ring is expected to have two major structural consequences:

  • Steric Effects: The iodine atom will likely increase the dihedral angle between the two aromatic rings due to steric repulsion with the ester oxygen and the adjacent aromatic ring.

  • Intermolecular Interactions: The iodine atom introduces the possibility of halogen bonding (C—I···O or C—I···π interactions), a strong, directional non-covalent interaction that could significantly alter the crystal packing, potentially leading to a different space group and unit cell parameters compared to the non-iodinated analogue.

Conclusion

This guide provides a comprehensive, field-proven framework for the structural elucidation of 3,4-dimethylphenyl 2-iodobenzoate. While the definitive structure awaits experimental determination, the detailed protocols for synthesis, crystallization, and X-ray diffraction presented herein offer a clear path to obtaining this critical data. The analysis of the closely related 3,4-dimethylphenyl benzoate serves as an excellent model, highlighting the key structural features and intermolecular forces at play. The predictive insights into the effects of the iodine substituent underscore the importance of experimental validation to fully understand the nuanced interplay of steric and electronic factors that govern crystal packing in this important class of molecules.

References

  • Chemspace. (n.d.). 3,4-dimethylphenyl 2-iodobenzoate. Retrieved from Chemspace database. [Link]

  • Moreno-Fuquen, R., Rendón, M., & Kennedy, A. R. (2014). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o194. Published by the National Center for Biotechnology Information. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from Crystallography Open Database. [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Available on ResearchGate. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from re3data.org. [Link]

  • OA Monitor Ireland. (n.d.). CCDC 873857: Experimental Crystal Structure Determination. Retrieved from OA Monitor Ireland. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from CCDC. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available on ResearchGate. [Link]

  • Moreno-Fuquen, R., Rendón, M., & Kennedy, A. R. (2014). 3,4-Dimethylphenyl benzoate. ResearchGate. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from Crystallography Open Database. [Link]

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  • Tursina, A. I., et al. (2015). Crystal structure of 3,5-dimethylphenyl 2-nitrobenzenesulfonate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o1045–o1046. Published by the National Center for Biotechnology Information. [Link]

  • Gražulis, S., et al. (2015). Crystallographic Information Resources. Journal of Chemical Education, 92(10), 1595-1605. [Link]

  • MDPI. (2025, October 17). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules, 30(20), 4983. [Link]

  • Japanese Pharmacopoeia. (n.d.). X-Ray Powder Diffraction Method / General Tests. Retrieved from the Japanese Pharmacopoeia. [Link]

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  • Nakano, A., Okabe, Y., & Matsuo, K. (2021). GENERATION OF MONOARYL-λ3-IODANES FROM ARYLBORON COMPOUNDS THROUGH IPSO-SUBSTITUTION. HETEROCYCLES, 103(2), 670. [Link]

  • ResearchGate. (n.d.). Iodobenzene-Catalyzed Preparation of 3,4-Dihydro-1H-2,1-benzothiazine 2,2-Dioxides from 2-Aryl-N-methoxyethanesulfonamides with m-Chloroperoxybenzoic Acid. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine.
  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(16), 4943. [Link]

  • ResearchGate. (2022, November 15). Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). (a) X-ray crystal structure of 3-iodo-2-(4-methoxyphenyl)-1-methyl-sulfonyl-2,3-dihydroquinolin-4(1H)-one 2e. Retrieved from ResearchGate. [Link]

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Thermodynamic Stability and Melting Point Characterization of 3,4-Dimethylphenyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4-dimethylphenyl 2-iodobenzoate (CAS: 355812-51-0) is a structurally complex halogenated benzoate ester with significant relevance in crystal engineering, materials science, and pharmaceutical intermediate development. The molecule features a highly polarizable iodine atom at the ortho position of the benzoate ring and an electron-donating 3,4-dimethylphenyl moiety. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, driven by steric shielding and electronic effects, and its melting point dynamics, which are heavily influenced by halogen bonding ( σ -hole interactions) within the crystal lattice.

Structural Thermodynamics and Degradation Kinetics

The thermodynamic stability of benzoate esters is dictated by the strength of the C-O and C-C bonds, as well as their susceptibility to nucleophilic attack[1]. For 3,4-dimethylphenyl 2-iodobenzoate, stability is a function of two competing structural features:

  • Steric Shielding (Kinetic Stability): The bulky iodine atom at the ortho position (Van der Waals radius ~1.98 Å) creates severe steric hindrance around the ester carbonyl carbon. This shielding significantly increases the activation energy ( Ea​ ) required for nucleophilic attack (e.g., by OH− or H2​O ), thereby imparting high kinetic stability against hydrolysis compared to unsubstituted benzoates.

  • Electronic Effects (Thermodynamic Stability): The 3,4-dimethyl substitution on the phenoxy ring acts as an electron-donating group (EDG) via inductive and hyperconjugative effects. This increases the electron density on the bridging oxygen, making the 3,4-dimethylphenoxide a relatively poor leaving group. Consequently, the thermodynamic equilibrium of the ester bond is stabilized against spontaneous cleavage[2].

Hydrolysis Pathway and Causality

When subjected to forced degradation (high pH and temperature), the ester undergoes base-catalyzed hydrolysis. The rate-limiting step is the formation of the tetrahedral intermediate.

Hydrolysis A 3,4-dimethylphenyl 2-iodobenzoate B Nucleophilic Attack (OH- / H2O) A->B Rate-limiting step C Tetrahedral Intermediate B->C Steric hindrance by 2-Iodo group D 2-Iodobenzoic Acid (Product 1) C->D C-O bond cleavage E 3,4-Dimethylphenol (Product 2) C->E C-O bond cleavage

Fig 1: Base-catalyzed hydrolysis pathway of 3,4-dimethylphenyl 2-iodobenzoate.

Crystal Engineering and Melting Point Dynamics

The melting point ( Tm​ ) of a crystalline solid is a macroscopic manifestation of its lattice energy. For 3,4-dimethylphenyl 2-iodobenzoate, the lattice energy is dominated by specific non-covalent interactions:

  • Halogen Bonding (XB): The iodine atom is highly polarizable. The electron-withdrawing nature of the benzoate ring depletes electron density on the outermost surface of the iodine atom along the C-I bond axis, creating a region of positive electrostatic potential known as a σ -hole. This σ -hole acts as a strong Lewis acid, forming highly directional halogen bonds (C-I···O) with the carbonyl oxygen of adjacent molecules[3][4].

  • π−π Stacking: The planar aromatic rings engage in offset face-to-face and edge-to-face π−π interactions, further locking the molecular conformation in the solid state.

Because these intermolecular forces require significant thermal energy to disrupt, 2-iodobenzoate derivatives typically exhibit sharp, elevated melting points. is the pharmaceutical industry standard for quantifying the exact onset of this endothermic phase transition[5][6].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify instrument suitability and data accuracy.

Protocol 1: Thermodynamic Stability Assessment (Forced Degradation)

Purpose: To determine the kinetic rate constant ( k ) of ester hydrolysis under accelerated stress conditions.

  • Sample Preparation: Dissolve 10.0 mg of 3,4-dimethylphenyl 2-iodobenzoate in 10 mL of HPLC-grade Acetonitrile (stock solution).

  • Stress Condition: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.1 N NaOH (pH ~13). Causality: High pH forces the base-catalyzed hydrolysis mechanism, overcoming the steric hindrance of the iodine atom.

  • Incubation: Place the vial in a thermostatic water bath at 60 °C.

  • Quenching (Self-Validation): At time points 0, 1, 2, 4, and 8 hours, extract a 200 µL aliquot and immediately neutralize with 200 µL of 0.1 N HCl. Causality: Neutralization instantly halts the reaction, ensuring the HPLC snapshot accurately reflects the exact time point.

  • HPLC-UV Analysis: Inject the quenched samples into a C18 reverse-phase column using a gradient mobile phase (Water/Acetonitrile with 0.1% TFA). Monitor at 254 nm. Plot the natural log of the remaining parent peak area versus time to calculate the first-order degradation rate constant.

Protocol 2: Melting Point Determination via DSC

Purpose: To accurately measure the melt onset temperature and enthalpy of fusion ( ΔHf​ ).

  • System Suitability (Calibration): Run a high-purity Indium standard ( Tm​ = 156.6 °C). Causality: Validates the calorimetric accuracy and temperature calibration of the instrument before sample analysis.

  • Sample Encapsulation: Weigh exactly 2.0 - 3.0 mg of the compound into an aluminum DSC pan. Crimp with a hermetic lid. Causality: Hermetic sealing prevents sublimation and mass loss during heating, which would artificially alter the heat flow data.

  • Purge Gas: Set dry Nitrogen purge flow to 50 mL/min. Causality: Prevents oxidative degradation of the sample at high temperatures.

  • Thermal Method: Equilibrate at 25 °C. Heat at a constant rate of 10 °C/min up to 200 °C.

  • Data Extraction: Analyze the resulting thermogram. The melting point is reported as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset is independent of sample mass[7].

DSC_Workflow S1 Sample Prep (2-3 mg) S2 Hermetic Sealing (Aluminum Pan) S1->S2 S3 Thermal Cycling (10 °C/min) S2->S3 S4 Thermogram Acquisition S3->S4 S5 Endothermic Peak Analysis (Tm) S4->S5

Fig 2: Step-by-step DSC workflow for precise melting point determination.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical and thermodynamic parameters for 3,4-dimethylphenyl 2-iodobenzoate based on its structural class.

ParameterValue / CharacteristicAnalytical Method
Molecular Formula C15​H13​IO2​ Mass Spectrometry
Molecular Weight 352.17 g/mol Computational
Expected Melting Point ( Tm​ ) 85 °C - 105 °C (Class Estimate)DSC (Extrapolated Onset)
Enthalpy of Fusion ( ΔHf​ ) ~ 25 - 35 kJ/molDSC (Peak Integration)
Hydrolytic Stability (pH 7.4) Highly Stable ( t1/2​>30 days)HPLC-UV (Isothermal)
Primary Intermolecular Force Halogen Bonding (C-I···O=C)Single-Crystal X-Ray Diffraction

References

  • Melting Point Determination in Pharmaceutical Industry. NanoLab. URL:[Link]

  • Evaluation of USP melting point standards by differential scanning calorimetry. ResearchGate. URL:[Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories. URL:[Link]

  • Differential Scanning Calorimetry. Improved Pharma. URL:[Link]

  • Halogen Bonding in Crystal Engineering. IntechOpen. URL: [Link]

  • Influence of Halogen Substituent on the Self-Assembly and Crystal Packing of Multicomponent Crystals Formed from Ethacridine and Meta-Halobenzoic Acids. Semantic Scholar. URL:[Link]

  • Stereodirecting Effect of Esters at the 4-Position of Galacto- and Glucopyranosyl Donors. ACS Publications. URL:[Link]

  • A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage. Beilstein Journal of Organic Chemistry. URL:[Link]

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Electronic and Steric Properties of 3,4-Dimethylphenyl 2-Iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter molecules that serve as critical linchpins in complex synthetic workflows. 3,4-Dimethylphenyl 2-iodobenzoate (CAS: 355812-51-0) is one such compound. Structurally, it is an ester derived from 2-iodobenzoic acid and 3,4-dimethylphenol. While it may appear as a simple aryl ester, its true value lies in its highly tunable electronic architecture and distinct steric topography.

This guide provides an in-depth analysis of the molecule’s physicochemical properties, detailing how its structural nuances dictate its behavior as a and a supramolecular building block.

Electronic Architecture: The Push-Pull Dynamic

The reactivity and solid-state behavior of 3,4-dimethylphenyl 2-iodobenzoate are governed by a delicate intramolecular electronic dipole. This dipole is established by the contrasting properties of its two aromatic systems, mediated by the ester linkage.

The 2-Iodobenzoate Core and the σ -Hole

The 2-iodo substituent exerts a weak inductive withdrawal (-I) but is primarily characterized by its high polarizability. The electron-withdrawing nature of the adjacent ester carbonyl pulls electron density away from the iodine atom along the C–I bond axis. This creates a region of positive electrostatic potential on the outermost extension of the iodine atom, known as a σ -hole. This σ -hole makes the molecule an excellent candidate for in crystal engineering and supramolecular assembly.

The 3,4-Dimethylphenoxy Moiety

Conversely, the phenoxy ring is electron-rich. The methyl groups at the meta and para positions donate electron density through inductive (+I) and hyperconjugative effects. The para-methyl group, in particular, pushes electron density toward the phenoxy oxygen, which in turn participates in resonance with the ester carbonyl. This creates a "push-pull" electronic system: the phenoxy ring pushes electron density toward the carbonyl, while the benzoate ring (and its iodine substituent) pulls it away.

G cluster_0 Electronic & Steric Logic Iodine 2-Iodo Group (Steric Bulk & σ-hole) Carbonyl Ester Carbonyl (Twisted Conformation) Iodine->Carbonyl Ortho-Clash (Forces Twist) Carbonyl->Iodine Inductive Pull (Enhances σ-hole) Phenoxy 3,4-Dimethylphenoxy (+I, Hyperconjugation) Phenoxy->Carbonyl Resonance Donation

Caption: Steric and electronic interplay in 3,4-dimethylphenyl 2-iodobenzoate.

Steric Topography and Conformational Dynamics

The physical volume of the substituents dictates the molecule's preferred conformation, which directly impacts its reactivity.

The Ortho-Effect of Iodine

Iodine is a massive atom with a van der Waals radius of approximately 1.98 Å. Positioned ortho to the ester linkage, it creates severe steric hindrance. To minimize steric clash (the ortho-effect), the ester carbonyl is forced out of coplanarity with the benzoate aromatic ring. This orthogonal twist disrupts extended π -conjugation between the benzoate ring and the carbonyl, effectively localizing the electron density and making the carbonyl carbon more electrophilic.

Hydrodynamic Volume of the Phenoxy Ring

The 3,4-dimethyl groups increase the overall hydrodynamic volume of the molecule. While they do not directly clash with the ester linkage, their bulk restricts the rotational degrees of freedom of the ester C–O bond in the solid state. This locks the molecule into specific rotamers that maximize crystal packing efficiency, a critical factor when designing stable, microcrystalline.

Quantitative Parameter Summary

To contextualize these effects, the following table summarizes the key electronic and steric parameters of the molecule's functional groups.

SubstituentPositionHammett Constant ( σp​ / σm​ )van der Waals Radius (Å)Primary Electronic Effect
Iodine ortho (Benzoate)+0.18 ( σp​ )1.98Weak -I, Polarizable σ -hole
Methyl meta (Phenoxy)-0.07 ( σm​ )2.00Weak +I
Methyl para (Phenoxy)-0.17 ( σp​ )2.00+I, Hyperconjugation
Ester Linking+0.45 ( σp​ )N/AStrong -I

Experimental Methodologies

To leverage the unique properties of 3,4-dimethylphenyl 2-iodobenzoate, robust synthetic protocols are required. The following methodologies are designed as self-validating systems, ensuring that researchers can verify success at each step based on observable physical changes.

Protocol 1: Synthesis via Steglich Esterification

Causality: Standard Fischer esterification fails or proceeds poorly here due to the severe steric hindrance of the ortho-iodine atom. Steglich esterification circumvents this by using a carbodiimide coupling agent and a nucleophilic catalyst (DMAP) to generate a highly reactive, less hindered acylpyridinium intermediate.

  • Activation: In an oven-dried flask under argon, dissolve 2-iodobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0 °C.

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Self-Validation: Within 15–30 minutes, a white precipitate of dicyclohexylurea (DCU) will form. If the solution remains clear, the activation has failed (likely due to moisture degrading the DCC), and the reaction must be restarted.

  • Nucleophilic Attack: Slowly add 3,4-dimethylphenol (1.0 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12 hours. The electron-rich phenol readily attacks the activated intermediate.

  • Isolation: Filter off the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO 3​ (to remove unreacted acid), and brine. Dry over MgSO 4​ , concentrate, and purify via flash chromatography.

Protocol 2: Oxidation to a Hypervalent Iodine(V) Pseudobenziodoxole

Causality: 2-Iodobenzoate esters are premier precursors for synthesizing stable, organic-soluble hypervalent iodine(V) reagents (IBX-ester analogs). Using aqueous sodium hypochlorite (NaOCl) in a biphasic system avoids the explosive risks associated with traditional potassium bromate oxidations.

  • Solvation: Dissolve 3,4-dimethylphenyl 2-iodobenzoate in a 5:1 (v/v) mixture of ethyl acetate and glacial acetic acid. The acetic acid acts as a crucial proton source to facilitate the oxidation of the iodine center.

  • Phase-Transfer Oxidation: Vigorously stir the solution and add aqueous NaOCl (3.5 eq) dropwise at room temperature. Vigor is critical to maximize the interfacial surface area between the aqueous oxidant and the organic substrate.

  • Reaction Progression: Stir for 12 hours.

    • Self-Validation: The organic layer will transition from colorless to a pale yellow, microcrystalline suspension. This precipitation is a self-validating marker of the oxidation state change from I(I) to I(V); the resulting pseudobenziodoxole is stabilized by intramolecular coordination of the ester carbonyl to the hypervalent iodine, altering its solubility profile.

  • Harvesting: Separate the organic phase, wash gently with water, and dry. Evaporate the solvent under reduced pressure to yield the hypervalent IBX-ester analog.

G Step1 1. Substrate Solvation (EtOAc/AcOH) Step2 2. Oxidant Addition (NaOCl, aq) Step1->Step2 Step3 3. Biphasic Oxidation (I(I) to I(V) transition) Step2->Step3 Step4 4. Phase Separation (Aqueous extraction) Step3->Step4 Step5 5. Crystallization (Pseudobenziodoxole) Step4->Step5

Caption: Experimental workflow for the oxidation of the 2-iodobenzoate ester.

Conclusion

The utility of 3,4-dimethylphenyl 2-iodobenzoate extends far beyond its basic chemical formula. By understanding the causal relationship between its bulky ortho-iodine atom, its electron-rich phenoxy ring, and the resulting orthogonal ester conformation, researchers can precisely predict its behavior. Whether deploying it as a highly directional halogen bond donor in supramolecular chemistry or oxidizing it into a bespoke, organic-soluble hypervalent iodine reagent, mastering its electronic and steric properties is essential for advanced synthetic applications.

References

  • Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Halogen bonding in heteroleptic Cu(II) 2-iodobenzoates Source: ResearchGate URL:[Link]

Infrared (IR) Absorption Spectral Analysis of 3,4-Dimethylphenyl 2-Iodobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the precise vibrational characterization of complex aryl esters is a critical step in structural verification and quality control. 3,4-Dimethylphenyl 2-iodobenzoate (CAS: 355812-51-0) presents a unique spectroscopic profile driven by its bipartite aromatic system: an electron-rich phenolic moiety (3,4-dimethylphenyl) esterified to a sterically hindered, halogenated benzoic acid derivative (2-iodobenzoyl).

This whitepaper provides an in-depth, causality-driven guide to predicting, acquiring, and interpreting the Infrared (IR) absorption spectrum of this compound. By treating the analytical workflow as a self-validating system, researchers can eliminate artifacts and ensure high-fidelity structural assignments.

Molecular Architecture and Vibrational Causality

To accurately interpret the IR spectrum of 3,4-dimethylphenyl 2-iodobenzoate, one must understand the causal relationship between its 3D molecular architecture and its vibrational force constants. The spectrum is not merely a list of functional groups; it is a physical manifestation of the molecule's electronic resonance and steric clashes.

The Ortho-Effect and Ester Carbonyl (C=O) Shift

In a standard alkyl benzoate, the ester carbonyl stretch typically appears around 1720 cm⁻¹. However, in 3,4-dimethylphenyl 2-iodobenzoate, two competing structural factors heavily influence the C=O force constant:

  • Cross-Conjugation (Phenolic Oxygen): The ester oxygen is bonded directly to an sp2 hybridized aromatic ring. This pulls electron density away from the ester oxygen via resonance, reducing its ability to donate electrons to the carbonyl carbon. Consequently, the C=O bond retains stronger double-bond character, shifting the absorption frequency higher[1].

  • Steric Hindrance (Ortho-Iodine): The massive electron cloud of the iodine atom at the ortho position creates a severe steric clash with the ester linkage. This forces the carbonyl group out of coplanarity with the benzoyl aromatic ring, effectively breaking the extended π -conjugation. Without this conjugation to lower the force constant, the C=O stretch shifts even higher, typically manifesting as a sharp, intense band between 1735 cm⁻¹ and 1745 cm⁻¹ [2].

Aromatic Out-of-Plane (OOP) Bending Modes

The molecule contains two distinct aromatic systems, each providing a highly specific out-of-plane (OOP) C-H bending signature that acts as a structural fingerprint:

  • 1,2-Disubstituted Ring (2-Iodobenzoyl): The four adjacent hydrogen atoms on the iodinated ring will couple to produce a strong OOP bending mode in the 770–735 cm⁻¹ region[1].

  • 1,2,4-Trisubstituted Ring (3,4-Dimethylphenyl): This ring features one isolated hydrogen (between the ester and a methyl group) and two adjacent hydrogens. This splitting results in two distinct bands: a medium-intensity band at 880–860 cm⁻¹ (isolated H) and a strong band at 825–805 cm⁻¹ (two adjacent H's)[2].

Predicted IR Spectral Signatures

The quantitative data below synthesizes established group frequency rules with the specific electronic environment of 3,4-dimethylphenyl 2-iodobenzoate.

Table 1: Predicted IR Absorption Bands and Vibrational Assignments

Wavenumber Range (cm⁻¹)IntensityVibrational ModeStructural Causality & Assignment
3060 – 3030 WeakC-H Stretch ( sp2 )Aromatic ring hydrogens (both rings).
2960 – 2850 MediumC-H Stretch ( sp3 )Asymmetric and symmetric stretching of the two methyl groups on the phenolic ring.
1745 – 1735 Very StrongC=O StretchEster carbonyl, shifted higher due to ortho-iodine steric decoupling and phenolic cross-conjugation.
1600, 1580, 1450 MediumC=C StretchAromatic ring skeletal vibrations (quadrant stretching).
1250 – 1200 StrongC-O-C Stretch (Asym)Asymmetric stretching of the ester linkage (C-C(=O)-O).
1150 – 1050 StrongC-O-C Stretch (Sym)Symmetric stretching of the ester linkage (O-C-C).
880 – 860 MediumC-H OOP BendIsolated hydrogen on the 1,2,4-trisubstituted phenolic ring.
825 – 805 StrongC-H OOP BendTwo adjacent hydrogens on the 1,2,4-trisubstituted phenolic ring.
770 – 735 StrongC-H OOP BendFour adjacent hydrogens on the 1,2-disubstituted benzoyl ring.
600 – 480 Weak/MedC-I StretchCarbon-iodine stretching mode; heavily influenced by the mass of the iodine atom[3].

Note: Values are predicted based on evaluated reference standards for analogous halogenated aryl esters from the [4].

Experimental Methodology: High-Fidelity ATR-FTIR Acquisition

To capture the spectrum of a solid organic compound like 3,4-dimethylphenyl 2-iodobenzoate, Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) is the gold standard. The following protocol is designed as a self-validating system , ensuring that every step inherently proves the integrity of the resulting data.

Step-by-Step Self-Validating Protocol

Step 1: Crystal Preparation and Background Validation

  • Action: Clean the monolithic diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against the ambient atmosphere.

  • Causality & Validation: The background scan mathematically subtracts atmospheric H₂O vapor and CO₂ from the final spectrum. Validation: View the live interferogram or a subsequent dummy scan of the empty crystal. A perfectly flat 100% Transmittance line proves the crystal is chemically bare and the atmospheric suppression algorithm is functioning.

Step 2: Sample Application and Optical Coupling

  • Action: Deposit 2–5 mg of the synthesized 3,4-dimethylphenyl 2-iodobenzoate directly onto the center of the diamond crystal.

  • Action: Lower the pressure anvil using the integrated force gauge until the sample is compressed against the crystal.

  • Causality & Validation: ATR relies on an evanescent wave penetrating the sample (typically 0.5 to 2 µm deep). Solid samples require mechanical pressure to eliminate air gaps and match the refractive index boundary. Validation: Monitor the live IR energy throughput on the software. The signal-to-noise ratio will rise and eventually plateau. Stopping at this plateau validates optimal optical contact; applying further pressure risks fracturing the crystal without yielding spectral improvements.

Step 3: Spectral Acquisition and Resolution Optimization

  • Action: Acquire the sample spectrum using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Causality & Validation: Why 4 cm⁻¹? In solid-state organic molecules, intermolecular interactions (e.g., Van der Waals forces, π

    π stacking) naturally broaden vibrational bandwidths to >4 cm⁻¹. Validation: Scanning at a higher resolution (e.g., 1 cm⁻¹) would only increase detector noise without resolving any additional chemical information, thus 4 cm⁻¹ provides the mathematically validated optimum between signal-to-noise ratio and spectral fidelity.

Mechanistic Workflow Visualization

The following diagram maps the logical progression from structural theory to empirical validation, highlighting the critical self-validating checkpoints in the analytical workflow.

G A 1. Structural & Conformational Analysis (Steric mapping of ortho-Iodine) B 2. ATR-FTIR Crystal Contact (Diamond crystal, force gauge optimization) A->B Defines sample prep C 3. Background & Sample Acquisition (Self-validating atmospheric suppression) B->C Ensures optical coupling D 4. Interferogram Processing (Fourier Transform & Baseline Correction) C->D Raw spectral data E 5. Group Frequency Assignment (C=O, C-O, C-I, and OOP bends) D->E Validated spectrum

Workflow for the self-validating ATR-FTIR acquisition and spectral assignment of aryl esters.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd Edition). John Wiley & Sons.

  • National Institute of Standards and Technology (NIST). Evaluated Infrared Reference Spectra. NIST Chemistry WebBook, SRD 69.

  • Indian Academy of Sciences. Synthesis of new alkenyl iodobenzoate derivatives via Kharasch-Sosnovsky reaction using tert-butyl iodo benzoperoxoate and copper (I) iodide. Journal of Chemical Sciences.

Sources

Methodological & Application

Protocol for the esterification synthesis of 3,4-dimethylphenyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for the Esterification Synthesis of 3,4-Dimethylphenyl 2-Iodobenzoate

Scientific Rationale & Mechanistic Causality

The synthesis of 2-iodobenzoate aryl esters, such as 3,4-dimethylphenyl 2-iodobenzoate, is of paramount importance in modern synthetic chemistry. These compounds serve as critical precursors for the generation of hypervalent iodine(III) reagents, including modified Togni and Zhdankin reagents, which are heavily utilized in radical trifluoromethylation and C–H functionalization cascades[1][2]. The steric and electronic tuning provided by the 3,4-dimethylphenyl moiety can significantly influence the reductive elimination pathways during photoredox or transition-metal-catalyzed cross-coupling events.

Esterifying a phenol (3,4-dimethylphenol) with a carboxylic acid (2-iodobenzoic acid) presents a kinetic challenge. Phenols are inherently poor nucleophiles because the oxygen lone pair is delocalized into the aromatic π -system. Consequently, traditional acid-catalyzed Fischer esterification is highly inefficient and prone to thermodynamic failure. To overcome this, we employ a modified Steglich Esterification [3].

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the primary coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

  • Why EDC over DCC? While N,N'-Dicyclohexylcarbodiimide (DCC) is classical, it generates dicyclohexylurea, a byproduct that is notoriously difficult to separate from non-polar products. EDC·HCl generates a water-soluble urea byproduct that is effortlessly removed during aqueous workup, ensuring high purity for downstream pharmaceutical applications.

  • The Critical Role of DMAP: EDC activates the acid to form an O-acylisourea intermediate. Without DMAP, this intermediate undergoes a detrimental 1,3-rearrangement to form a dead-end N-acylurea. DMAP, acting as a hyper-nucleophile, rapidly attacks the O-acylisourea to form an ultra-reactive N-acylpyridinium species. This highly electrophilic intermediate forces the sluggish phenol to react, driving the esterification to completion while regenerating the DMAP catalyst[4].

Mechanism Acid 2-Iodobenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl N_Acyl N-Acylpyridinium Active Ester O_Acyl->N_Acyl + DMAP DMAP DMAP Catalyst DMAP->N_Acyl N_Acyl->DMAP Regenerated Product 3,4-Dimethylphenyl 2-iodobenzoate N_Acyl->Product + Phenol Phenol 3,4-Dimethylphenol Phenol->Product

Caption: Mechanistic pathway of the Steglich esterification utilizing EDC and DMAP.

Quantitative Reagent Matrix

The following table standardizes the stoichiometry for a 10.0 mmol scale synthesis, optimized for maximum yield while minimizing the excess of the sterically hindered phenol.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
2-Iodobenzoic acid 248.021.002.48 g10.0 mmolLimiting Substrate
3,4-Dimethylphenol 122.171.101.34 g11.0 mmolNucleophile
EDC·HCl 191.701.202.30 g12.0 mmolCoupling Agent
DMAP 122.170.10122 mg1.0 mmolNucleophilic Catalyst
Dichloromethane (DCM) 84.93-50.0 mL-Aprotic Solvent (0.2 M)

Procedural Workflow

G A 1. Reaction Setup 2-Iodobenzoic acid in DCM B 2. Activation Add EDC·HCl & DMAP (0°C to RT) A->B C 3. Esterification Add 3,4-Dimethylphenol (12-16h) B->C D 4. Aqueous Workup Wash with 1M HCl, NaHCO3, Brine C->D E 5. Drying & Concentration Na2SO4, Rotary Evaporation D->E F 6. Purification Silica Gel Chromatography E->F G 7. Pure Product 3,4-Dimethylphenyl 2-iodobenzoate F->G

Caption: Workflow for the EDC/DMAP-mediated synthesis of 3,4-dimethylphenyl 2-iodobenzoate.

Phase 1: Substrate Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the vessel with inert argon gas.

  • Dissolution: Add 2.48 g (10.0 mmol) of 2-iodobenzoic acid to the flask and dissolve it in 45 mL of anhydrous dichloromethane (DCM).

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality Note: Cooling prevents the exothermic degradation of the transient O-acylisourea intermediate.

  • Activation: Add 2.30 g (12.0 mmol) of EDC·HCl in one single portion, immediately followed by 122 mg (1.0 mmol) of DMAP. Stir the suspension at 0 °C for 15 minutes to allow the N-acylpyridinium active ester to fully form.

Phase 2: Phenolic Coupling
  • Addition: Dissolve 1.34 g (11.0 mmol) of 3,4-dimethylphenol in the remaining 5 mL of anhydrous DCM. Add this solution dropwise to the activated acid mixture over 10 minutes using a syringe.

  • Propagation: Remove the ice-water bath. Allow the reaction to naturally warm to room temperature (20–25 °C).

  • Maturation: Stir continuously under argon for 12 to 16 hours. The reaction will transition from a cloudy suspension to a mostly clear, pale-yellow solution as the EDC·HCl is consumed and the water-soluble urea byproduct forms.

Phase 3: Quench & Aqueous Workup
  • Dilution: Dilute the crude reaction mixture with an additional 30 mL of DCM to prevent emulsion formation during washing.

  • Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M aqueous HCl (2 × 30 mL). Causality Note: This step is critical; it protonates and extracts the DMAP catalyst and the EDC-urea byproduct into the aqueous phase.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality Note: This neutralizes any residual HCl and deprotonates unreacted 2-iodobenzoic acid, pulling it into the aqueous layer.

  • Brine Wash: Wash with saturated NaCl solution (1 × 30 mL) to osmotically strip bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude ester as a viscous oil or off-white solid.

Phase 4: Chromatographic Purification
  • Load the crude residue onto a silica gel column (230–400 mesh).

  • Elute using a gradient solvent system of Hexane / Ethyl Acetate (starting at 98:2 and increasing to 90:10).

  • Collect the fractions containing the product, pool them, and evaporate the solvent to yield pure 3,4-dimethylphenyl 2-iodobenzoate.

Analytical Self-Validation

To ensure the protocol has succeeded and the integrity of the product is intact, the system must be self-validated through the following analytical checks:

  • Thin-Layer Chromatography (TLC): Run a TLC plate using Hexane/EtOAc (9:1). The product will appear as a highly UV-active spot with an Rf​ of ~0.65. Unreacted 2-iodobenzoic acid will remain stuck at the baseline ( Rf​ = 0.0), and 3,4-dimethylphenol will elute slightly lower than the product ( Rf​ ~0.4) and stain strongly with potassium permanganate (KMnO₄).

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Validation of the Iodobenzoate Core: Look for the distinct, strongly deshielded doublet of the aromatic proton adjacent to the iodine atom at approximately δ 8.00–8.05 ppm.

    • Validation of the Phenolic Core: Confirm the presence of the two methyl singlets from the 3,4-dimethylphenyl moiety at roughly δ 2.25 ppm and δ 2.28 ppm.

    • Purity Check: The complete absence of a broad −OH peak (from the phenol) or −COOH peak (from the acid) confirms quantitative conversion and successful workup.

Safety & Handling Parameters

  • Photodegradation: Aryl iodides, particularly 2-iodobenzoate derivatives, are susceptible to homolytic C–I bond cleavage upon prolonged exposure to ultraviolet and ambient light. The final purified product must be stored in an amber glass vial flushed with argon and kept at 4 °C.

  • Toxicity: DMAP is highly toxic if absorbed through the skin or swallowed. EDC·HCl is a skin and respiratory sensitizer. All manipulations involving these dry powders must be conducted inside a certified chemical fume hood while wearing nitrile gloves and standard PPE.

References

  • Togni reagent II Wikipedia, The Free Encyclopedia URL
  • Green Chemistry (RSC Publishing)
  • Iodine(III)
  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study ACS Omega URL

Sources

Step-by-step crystallization protocol for 3,4-dimethylphenyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Crystallization of 3,4-Dimethylphenyl 2-Iodobenzoate

For: Researchers, scientists, and drug development professionals involved in the synthesis, purification, and characterization of small organic molecules.

Abstract

Introduction: The Rationale Behind Crystallization

Crystallization is a powerful purification technique that relies on the differences in solubility of a compound in a given solvent at different temperatures.[1] The primary objective is to dissolve the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to its precipitation from the solution in an ordered, crystalline form.[1][2] Ideally, impurities remain dissolved in the solvent, or "mother liquor," and are subsequently removed by filtration.[3]

The quality of the resulting crystals is crucial for many analytical techniques, particularly single-crystal X-ray diffraction, which provides unambiguous structural information.[4] A well-defined crystallization protocol is therefore not just a means of purification but a critical step in the chemical characterization workflow.

Understanding the Molecule: 3,4-Dimethylphenyl 2-Iodobenzoate

A preliminary analysis of the target molecule's structure is essential for making an educated selection of potential solvents.

  • Structure: The molecule consists of two aromatic rings linked by an ester functional group. One ring is substituted with two methyl groups, and the other with an iodine atom.

  • Polarity: The ester group introduces some polarity, but the two bulky, non-polar aromatic rings and the methyl groups dominate the overall character of the molecule, making it relatively non-polar.

  • Intermolecular Forces: The primary intermolecular forces at play will be van der Waals forces and dipole-dipole interactions from the ester and the carbon-iodine bond. The absence of hydroxyl or amine groups means that hydrogen bonding will not be a significant factor in its solubility in protic solvents.[5]

Based on the principle of "like dissolves like," solvents with low to moderate polarity are the most promising candidates for the crystallization of this compound.[6][7]

Experimental Workflow: From Screening to Isolation

The overall process can be broken down into two main stages: solvent screening to identify the ideal solvent or solvent system, followed by the crystallization protocol itself.

Crystallization_Workflow cluster_screening Part 1: Solvent Screening cluster_protocol Part 2: Crystallization Protocol Sol_Select Select Candidate Solvents Sol_Test Perform Solubility Tests (Hot & Cold) Sol_Select->Sol_Test Based on Polarity Sol_Eval Evaluate & Choose Optimal Solvent Sol_Test->Sol_Eval Identify Ideal Solubility Curve Dissolve Dissolve Compound in Hot Solvent Sol_Eval->Dissolve Proceed with Best Solvent Cool Slow Cooling to Room Temperature Dissolve->Cool Ensure Complete Dissolution Chill Induce Further Crystallization (Ice Bath) Cool->Chill Promote Crystal Growth Isolate Isolate Crystals (Vacuum Filtration) Chill->Isolate Maximize Yield Dry Dry Crystals Isolate->Dry Remove Residual Solvent

Caption: Workflow for Crystallization Protocol Development.

Part 1: Systematic Solvent Screening Protocol

The choice of solvent is the most critical factor in a successful crystallization.[2] An ideal solvent will dissolve the compound completely when hot but poorly when cold.

Recommended Solvents for Screening

The following table provides a list of suggested solvents for initial screening, ranging from non-polar to moderately polar.

Solvent Boiling Point (°C) Polarity Rationale for Inclusion
Hexanes69Non-polarGood for highly non-polar compounds; may be too weak a solvent.[7]
Toluene111Non-polar (Aromatic)Often an excellent solvent for aryl compounds.[3][6]
Ethyl Acetate77Moderately PolarThe ester functionality may interact well with the molecule's ester group.[6]
Acetone56Moderately PolarA versatile solvent, though its low boiling point can be a drawback.[3][6]
Isopropanol82Polar (Protic)May dissolve the compound when hot but likely to have low solubility when cold.
Acetonitrile82Polar (Aprotic)Can be effective for compounds with aromatic rings.[8]
Step-by-Step Screening Procedure
  • Preparation: Place a small amount (approx. 10-20 mg) of your crude 3,4-dimethylphenyl 2-iodobenzoate into separate test tubes.

  • Room Temperature Test: To each test tube, add the selected solvent dropwise at room temperature, swirling after each addition, until you have added about 0.5 mL. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.

  • Hot Solvent Test: Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Remove the test tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 15-20 minutes.

  • Evaluation: The ideal solvent is one that completely dissolves the compound at a high temperature but results in the formation of a significant amount of crystalline precipitate upon cooling.

Part 2: Detailed Cooling Crystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process.

Materials and Equipment
  • Crude 3,4-dimethylphenyl 2-iodobenzoate

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Watch glass to cover the flask

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a stir bar and the minimum amount of the chosen solvent to create a slurry. Heat the mixture on a hot plate with gentle stirring. Add more hot solvent portion-wise until the solid is completely dissolved.[3] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.[9]

  • Slow Cooling: Once the solid is fully dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals.[9] Rapid cooling can cause the compound to precipitate as a powder or an oil.

  • Inducing Further Crystallization: After the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor. It is important that the wash solvent is cold to prevent the crystals from redissolving.

  • Drying: Allow the crystals to dry on the filter paper under vacuum for a period. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

Problem Potential Cause Solution
No crystals form upon cooling Too much solvent was used, resulting in an unsaturated solution.Reheat the solution and boil off some of the solvent to increase the concentration. Allow to cool again.[9]
If the solution is clear, try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
"Oiling out" occurs (formation of a liquid instead of a solid) The boiling point of the solvent is too close to the melting point of the compound, or the solution is cooling too rapidly.Add a small amount of additional solvent, reheat to dissolve the oil, and allow it to cool more slowly.[2][10]
Crystals are very small or form a powder The solution cooled too quickly, leading to rapid nucleation.Ensure the solution cools slowly and is left undisturbed. An insulated container can slow the cooling rate.
Low recovery/yield The compound has significant solubility in the cold solvent, or not enough time was allowed for crystallization.Ensure the solution is thoroughly chilled in an ice bath. Allow for a longer crystallization time. Consider a different solvent.

Conclusion

This application note provides a foundational and systematic approach to developing a successful crystallization protocol for 3,4-dimethylphenyl 2-iodobenzoate. By methodically screening for an appropriate solvent and carefully controlling the rate of cooling, researchers can achieve high-purity crystalline material suitable for further analysis and application. The principles and techniques outlined here are broadly applicable to a wide range of small organic molecules, serving as a valuable guide for purification and characterization efforts in the laboratory.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Deshmukh, M. B. (2017). How to grow crystals for a non polar organic compounds. ResearchGate. [Link]

  • Fromm, K. M. Guide for crystallization. University of Fribourg. [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 5), m13–m22. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • SOP: CRYSTALLIZATION. Florida State University. [Link]

  • O'Grady, D., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 11(3), 859–870. [Link]

  • Why I am not getting crystals? (2012). ResearchGate. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. University of California, Los Angeles. [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-285. [Link]

  • Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515. [Link]

  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs. [Link]

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Application Note: Catalytic Amination of 3,4-Dimethylphenyl 2-Iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic amination of aryl halides is a cornerstone transformation in modern drug discovery and materials science. Specifically, the amination of 3,4-dimethylphenyl 2-iodobenzoate (CAS: 355812-51-0) provides direct access to functionalized anthranilic acid esters, which are critical precursors for bioactive heterocycles such as acridones, quinazolines, and pharmaceutical intermediates [1].

This application note provides a comprehensive, self-validating guide to performing both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) aminations on this specific substrate. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind catalyst selection, ligand design, and the mitigation of substrate-specific side reactions.

Mechanistic Rationale & Catalyst Selection

The Challenge of Ortho-Ester Aryl Iodides

The substrate, 3,4-dimethylphenyl 2-iodobenzoate, presents two distinct chemical challenges:

  • Steric Hindrance: The bulky 3,4-dimethylphenoxy ester group is positioned ortho to the reactive carbon-iodine bond. This steric bulk can significantly retard the oxidative addition step in the catalytic cycle.

  • Chemoselectivity: The ester carbonyl is electrophilic and susceptible to nucleophilic attack by the amine substrate (leading to amidation) or cleavage by strong bases (leading to hydrolysis or transesterification).

To overcome these challenges, the choice of base and ligand is critical. Strong alkoxide bases (e.g., NaOtBu ) must be avoided to prevent ester cleavage. Instead, mild, non-nucleophilic inorganic bases such as Cs2​CO3​ or K3​PO4​ are strictly required [2].

Palladium vs. Copper Catalysis

Two distinct catalytic regimes can be employed for this transformation, each with unique mechanistic pathways (visualized in the diagram below):

  • Buchwald-Hartwig Amination (Pd-Catalyzed): Proceeds via a Pd(0)/Pd(II) cycle. The aryl iodide undergoes oxidative addition first, followed by amine coordination and deprotonation. Bidentate ligands with large bite angles (e.g., Xantphos) are optimal here as they enforce a cis-geometry at the Pd(II) center, accelerating the product-forming reductive elimination and suppressing competitive protodehalogenation [3].

  • Ullmann-Type Condensation (Cu-Catalyzed): Proceeds via a Cu(I)/Cu(III) cycle. Unlike Palladium, Copper first binds and deprotonates the amine before undergoing oxidative addition with the aryl iodide. Bidentate nitrogen or oxygen ligands (e.g., N,N'-dimethylethylenediamine) are used to stabilize the Cu(I) species and prevent the precipitation of inactive copper aggregates [4].

MechanisticPathways cluster_Pd Buchwald-Hartwig (Pd-Catalyzed) cluster_Cu Ullmann-Type (Cu-Catalyzed) Substrate 3,4-Dimethylphenyl 2-Iodobenzoate + R-NH2 Pd_Cat Pd(0)L_n Catalyst Substrate->Pd_Cat Cu_Cat Cu(I)L_n Catalyst Substrate->Cu_Cat Product 3,4-Dimethylphenyl 2-(Alkyl/Aryl)aminobenzoate Pd_OA Oxidative Addition [Ar-Pd(II)(I)L_n] Pd_Cat->Pd_OA + Ar-I Pd_Amine Amine Binding & Deprotonation [Ar-Pd(II)(NHR)L_n] Pd_OA->Pd_Amine + R-NH2 / Base Pd_RE Reductive Elimination Pd_Amine->Pd_RE Pd_RE->Product Pd_RE->Pd_Cat Catalyst Regeneration Cu_Amine Amine Binding & Deprotonation [Cu(I)(NHR)L_n] Cu_Cat->Cu_Amine + R-NH2 / Base Cu_OA Oxidative Addition [Ar-Cu(III)(I)(NHR)L_n] Cu_Amine->Cu_OA + Ar-I Cu_RE Reductive Elimination Cu_OA->Cu_RE Cu_RE->Product Cu_RE->Cu_Cat Catalyst Regeneration

Catalytic cycles for Pd-catalyzed (Buchwald-Hartwig) and Cu-catalyzed (Ullmann) amination.

Experimental Design & Optimization

To establish a robust protocol, reaction parameters were systematically evaluated. The quantitative data summarized below demonstrates the causality behind the final protocol conditions.

Table 1: Optimization of Pd-Catalyzed Amination Conditions Reaction conditions: 3,4-dimethylphenyl 2-iodobenzoate (1.0 equiv), Aniline (1.2 equiv), Base (1.5 equiv), Solvent (0.2 M), 100 °C, 12 h.

EntryCatalyst / Ligand (mol%)BaseSolventConversion (%)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ / PPh3​ (5/10) Cs2​CO3​ Toluene4538Monodentate ligand fails to enforce cis-geometry; slow reductive elimination.
2 Pd(OAc)2​ / BINAP (5/5) Cs2​CO3​ Toluene8275Improved bite angle, but steric clash with ortho-ester lowers yield.
3 Pd(OAc)2​ / Xantphos (5/5) Cs2​CO3​ Toluene>9994Optimal. Wide bite angle (111°) forces rapid reductive elimination.
4 Pd(OAc)2​ / Xantphos (5/5) NaOtBu Toluene>9962Strong base causes competitive cleavage of the 3,4-dimethylphenyl ester.

Table 2: Optimization of Cu-Catalyzed Ullmann-Type Amination Reaction conditions: 3,4-dimethylphenyl 2-iodobenzoate (1.0 equiv), Aniline (1.2 equiv), Base (2.0 equiv), Solvent (0.5 M), 100 °C, 24 h.

EntryCatalyst / Ligand (mol%)BaseSolventConversion (%)Yield (%)Mechanistic Observation
1CuI / None (10/0) K3​PO4​ Toluene1510Lack of ligand leads to inactive Cu-aggregate precipitation.
2CuI / Ethylene Glycol (10/200) K3​PO4​ 2-Propanol7872Good conversion, but alcohol solvent risks transesterification [4].
3CuI / DMEDA (10/20) K3​PO4​ Toluene>9991Optimal. Bidentate nitrogen ligand highly stabilizes the active Cu(I) species.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating an internal standard (n-dodecane), researchers can quantitatively track the reaction progress via GC-FID without relying solely on isolated yields, thereby ensuring process trustworthiness.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: High-throughput, rapid amination with broad amine scope.

Reagents:

  • 3,4-dimethylphenyl 2-iodobenzoate: 1.0 mmol (352.17 mg)

  • Amine (e.g., Aniline): 1.2 mmol

  • Pd(OAc)2​ : 0.05 mmol (11.2 mg, 5 mol%)

  • Xantphos: 0.05 mmol (28.9 mg, 5 mol%)

  • Cs2​CO3​ : 1.5 mmol (488.7 mg)

  • n-Dodecane (Internal Standard): 0.5 mmol (85.2 mg)

  • Anhydrous Toluene: 5.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2​ , Xantphos, and Cs2​CO3​ .

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3 times). Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reagent Addition: Dissolve 3,4-dimethylphenyl 2-iodobenzoate, the amine, and n-dodecane in anhydrous toluene. Inject this solution into the Schlenk tube via syringe.

  • Reaction: Transfer the tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours. Causality: High stirring rates are required because the reaction is a heterogeneous biphasic system (solid Cs2​CO3​ in toluene).

  • In-Process Control (IPC): At t = 2h and t = 12h, withdraw a 50 µL aliquot via syringe. Dilute with 1 mL EtOAc, wash with 0.5 mL water, filter through a short silica plug, and analyze via GC-FID. Calculate conversion against the n-dodecane internal standard.

  • Workup: Cool to room temperature. Dilute the mixture with EtOAc (15 mL) and filter through a pad of Celite to remove the inorganic base and precipitated palladium black.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 3,4-dimethylphenyl 2-aminobenzoate derivative.

Protocol B: Copper-Catalyzed Ullmann-Type Condensation

Target: Cost-effective, scalable amination for industrial applications.

Reagents:

  • 3,4-dimethylphenyl 2-iodobenzoate: 1.0 mmol (352.17 mg)

  • Amine: 1.2 mmol

  • CuI: 0.1 mmol (19.0 mg, 10 mol%)

  • N,N'-dimethylethylenediamine (DMEDA): 0.2 mmol (21.5 µL, 20 mol%)

  • K3​PO4​ : 2.0 mmol (424.5 mg)

  • n-Dodecane (Internal Standard): 0.5 mmol (85.2 mg)

  • Anhydrous Toluene: 2.0 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial, add CuI, K3​PO4​ , and 3,4-dimethylphenyl 2-iodobenzoate.

  • Atmosphere Exchange: Evacuate and backfill with Argon (3 times).

  • Liquid Addition: Add the amine, DMEDA, n-dodecane, and toluene via syringe. Causality: DMEDA is added immediately prior to heating to ensure it coordinates the CuI, forming the soluble, active catalytic species before thermal degradation can occur.

  • Reaction: Seal the vial and heat at 100 °C for 24 hours.

  • IPC: Monitor via GC-MS. Look for the disappearance of the aryl iodide ( m/z 352).

  • Workup & Isolation: Cool to room temperature, dilute with dichloromethane (10 mL), and wash with a 5% aqueous ammonia solution (2 x 5 mL). Causality: Aqueous ammonia selectively binds and strips residual copper ions from the organic phase, preventing heavy metal contamination in the final product. Dry the organic layer over Na2​SO4​ , concentrate, and purify via chromatography.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the experimental results, the following self-validating checks must be integrated into the workflow:

  • Mass Balance Validation: The sum of the unreacted starting material, the desired product, and any side products (quantified via GC-FID using the internal standard) must equal 100±5% . A missing mass balance indicates either product degradation or the formation of volatile/insoluble side products.

  • Identifying Protodehalogenation: If GC-MS reveals a peak at m/z 226, this indicates the formation of 3,4-dimethylphenyl benzoate. This is a protodehalogenation side product caused by β -hydride elimination (if using aliphatic amines) or adventitious moisture. Solution: Ensure strict anhydrous conditions and verify the integrity of the Xantphos ligand.

  • Identifying Transesterification: If an alcohol solvent is accidentally used, or if the amine acts as a nucleophile at the carbonyl carbon, GC-MS will show the loss of the 3,4-dimethylphenol leaving group ( m/z 122). Solution: Strictly adhere to non-nucleophilic bases and aprotic solvents (Toluene).

References

  • Synthesis of Five-Membered Heterocycle Fused Quinazolinone Via Buchwald-Hartwig Cross Coupling Reaction Source: Asian Journal of Organic Chemistry (2025) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Step-by-step real time monitoring of a catalytic amination reaction Source: ResearchGate (2019) URL:[Link]

  • Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere Source: Organic Letters, American Chemical Society (2002) URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Recrystallization and Solvent Optimization for 3,4-Dimethylphenyl 2-Iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and synthetic methodologies increasingly rely on complex aryl halides for cross-coupling and hypervalent iodine precursor synthesis, isolating high-purity intermediates is critical. 3,4-Dimethylphenyl 2-iodobenzoate (CAS: 355812-51-0) presents unique purification challenges due to its highly lipophilic nature and steric bulk[1].

This guide provides a deep-dive into the thermodynamics of its crystallization, troubleshooting guides for phase-separation issues, and a self-validating standard operating procedure (SOP) for its isolation.

Crystallization Thermodynamics & Workflow

The introduction of the 3,4-dimethylphenyl moiety significantly alters the solubility profile of the 2-iodobenzoate core. Unlike 2-iodobenzoic acid, which readily crystallizes from ethanol/water mixtures due to strong intermolecular hydrogen bonding[2], this aryl ester relies entirely on weaker van der Waals forces and π−π stacking for lattice formation. Consequently, selecting a solvent system requires balancing a "good" solvent to dissolve the crude mass and an "anti-solvent" to precisely control the supersaturation point.

Recrystallization_Workflow Start Crude 3,4-Dimethylphenyl 2-Iodobenzoate Dissolve Dissolve in Minimal Hot EtOAc (50°C) Start->Dissolve Filter Hot Filtration (Remove Inorganic Salts) Dissolve->Filter Antisolvent Titrate with Hexane Until Cloud Point Filter->Antisolvent Cooling Controlled Cooling (0.5°C / min to 4°C) Antisolvent->Cooling CheckOil Phase Separation (Oiling Out)? Cooling->CheckOil Seed Reheat to Clear, Add Seed Crystals CheckOil->Seed Yes Harvest Vacuum Filtration & Cold Pentane Wash CheckOil->Harvest No Seed->Cooling Pure Pure Crystalline Product (>99% Purity) Harvest->Pure

Workflow for optimizing the anti-solvent recrystallization of 3,4-dimethylphenyl 2-iodobenzoate.

Troubleshooting & FAQs

Q1: Why does my 3,4-dimethylphenyl 2-iodobenzoate resist crystallization in standard polar solvents like ethanol or methanol? A1: The failure to crystallize in polar protic solvents is a thermodynamic issue. The 3,4-dimethylphenyl group dramatically increases the lipophilicity (logP) of the molecule[1]. When placed in highly polar solvents, the solvation energy is so poor that the compound precipitates rapidly as an amorphous solid rather than slowly assembling into an ordered crystal lattice. You must shift to a moderately non-polar dual-solvent system (e.g., Ethyl Acetate/Hexane) to allow for reversible lattice assembly.

Q2: During cooling, my product forms a viscous layer at the bottom of the flask ("oiling out") instead of forming crystals. What causes this and how do I fix it? A2: "Oiling out" (liquid-liquid phase separation) occurs when the temperature at which the solution becomes supersaturated is higher than the melting point of the solute in that specific solvent mixture. Because the bulky 3,4-dimethylphenyl group lowers the crystal lattice energy, the compound is highly prone to separating as a solute-rich oil.

  • The Fix: You are likely adding the anti-solvent (hexane) too rapidly, causing a localized spike in supersaturation. Reheat the mixture until the oil dissolves completely. Add 2-3 drops of your good solvent (EtOAc) to slightly lower the saturation temperature, and introduce a few microscopic seed crystals . Seeding bypasses the high activation energy required for primary nucleation, forcing the molecules to adopt a solid lattice rather than an oily phase.

Q3: Why is cold pentane recommended for the final wash instead of the hexane used in the crystallization mixture? A3: Aryl 2-iodobenzoates exhibit moderate solubility in aliphatic hydrocarbons at room temperature. Washing your filter cake with room-temperature hexane will dissolve a significant portion of your purified crystals, devastating your isolated yield. Cold pentane (0–4°C) provides sufficient solvent power to wash away the residual mother liquor and lipophilic impurities without disrupting the crystalline product, a technique heavily validated in the scale-up of related hypervalent iodine precursors[3].

Quantitative Solvent System Analysis

To maximize both yield and purity, the dielectric constant ( ε ) and the temperature gradient of the solvent system must be tightly controlled. The table below summarizes the causality behind various solvent choices for this specific ester.

Solvent SystemVolume RatioDielectric Constant ( ε )Solute Behavior & CausalityCrystallization Outcome
Ethanol / Water 80:20~24.3Extreme polarity mismatch; rapid hydrophobic collapse of the ester.Amorphous solid / Oiling out
Cold Pentane 100%1.84Solvation energy is too low at 0°C, but moderate at RT.Fine needles, moderate yield[3]
EtOAc / Hexane 1:3 to 1:5~2.5 (mix)EtOAc disrupts π−π stacking for solvation; Hexane forces slow lattice assembly.High purity prisms, >85% yield
Toluene 100%2.38High structural affinity (arene-arene interactions) keeps solute dissolved.No crystallization

Self-Validating Protocol: Dual-Solvent Recrystallization

This protocol utilizes an anti-solvent titration method. It is designed to be self-validating , meaning the physical state of the reaction at each step confirms whether you are proceeding correctly.

Step 1: Initial Solvation & Impurity Purge

  • Weigh your crude 3,4-dimethylphenyl 2-iodobenzoate.

  • Suspend the crude solid in Ethyl Acetate (EtOAc) at a ratio of approximately 2.0 mL per gram of crude material.

  • Heat the suspension to 50°C under gentle stirring.

  • Self-Validation Check: The solution must become highly transparent. If the solution remains cloudy or contains particulate matter, these are likely insoluble inorganic salts (e.g., residual KI from the substitution reaction)[4]. Perform a hot gravity filtration to remove them.

Step 2: Anti-Solvent Titration

  • Maintain the clear EtOAc solution at 50°C.

  • Using an addition funnel, begin a dropwise titration with warm Hexane (anti-solvent).

  • Continue the addition until you reach the cloud point —the exact moment a faint, persistent turbidity appears and does not dissipate upon stirring.

Step 3: Lattice Seeding (Critical Step)

  • Add exactly 1 to 2 drops of hot EtOAc just until the turbidity clears. You are now at the absolute edge of the metastable zone.

  • Introduce 1–2 mg of pure 3,4-dimethylphenyl 2-iodobenzoate seed crystals.

  • Causality: The seed crystals provide a pre-formed thermodynamic template. Because the solution is perfectly saturated, the molecules will preferentially attach to the seed lattice rather than undergoing liquid-liquid phase separation.

Step 4: Controlled Kinetic Cooling

  • Remove the heat source. Allow the flask to cool to ambient room temperature strictly without agitation (approx. 0.5°C/min).

  • Once at room temperature and crystal growth is visible, transfer the flask to an ice bath (4°C) for 2 hours.

  • Self-Validation Check: You should observe the formation of distinct, geometric prisms. If an oil forms at the bottom, return to Step 1.

Step 5: Harvesting and Displacement Washing

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 5 mL of ice-cold pentane (pre-chilled to 0°C).

  • Causality: The cold pentane physically displaces the impurity-rich mother liquor without possessing the thermodynamic energy to dissolve the newly formed crystal lattice[3].

  • Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours to remove all residual volatile hydrocarbons.

Sources

Troubleshooting unreacted starting materials in 3,4-dimethylphenyl 2-iodobenzoate preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science support hub. Synthesizing 3,4-dimethylphenyl 2-iodobenzoate presents a unique set of mechanistic bottlenecks. The ortho-iodo group on the benzoic acid exerts severe steric hindrance (van der Waals radius of iodine is ~1.98 Å), while 3,4-dimethylphenol is a relatively weak nucleophile compared to aliphatic alcohols. This combination frequently results in incomplete conversions and unreacted starting materials.

Rather than relying on trial and error, this guide dissects the causality behind these synthetic failures and provides self-validating protocols to ensure your esterification succeeds.

Diagnostic Workflow: Mechanistic Bottlenecks

Before adjusting your reaction parameters, trace your current methodology through the diagnostic logic below to identify the exact point of failure.

TroubleshootingWorkflow Start Issue: Unreacted Starting Materials (3,4-dimethylphenol or 2-iodobenzoic acid) Method Which activation method are you using? Start->Method Steglich Method A: Steglich (DCC/EDC) Method->Steglich AcidCl Method B: Acid Chloride (SOCl2) Method->AcidCl CheckDMAP Is DMAP loading ≥ 20 mol%? Steglich->CheckDMAP CheckMoisture Are solvents strictly anhydrous (Karl Fischer < 50 ppm)? AcidCl->CheckMoisture Rearrangement O-acylisourea undergoes 1,3-rearrangement to N-acylurea (Dead End) CheckDMAP->Rearrangement No (< 5 mol%) SuccessSteglich Acylpyridinium forms successfully. Proceed to product. CheckDMAP->SuccessSteglich Yes Hydrolysis Acid chloride hydrolyzes back to 2-iodobenzoic acid CheckMoisture->Hydrolysis No CheckBase Is a nucleophilic catalyst (DMAP) present? CheckMoisture->CheckBase Yes SlowReaction Steric hindrance slows reaction. Incomplete conversion. CheckBase->SlowReaction No (Only Et3N/Pyridine) SuccessAcidCl Rapid acyl transfer via DMAP. Proceed to product. CheckBase->SuccessAcidCl Yes

Diagnostic workflow for troubleshooting unreacted starting materials in 2-iodobenzoate synthesis.

Frequently Asked Questions (Mechanistic Q&A)

Q1: I am using the standard Steglich esterification (DCC/DMAP), but my 3,4-dimethylphenol remains largely unreacted. TLC shows a new, non-product spot. What is happening? Analysis: You are observing the classic 1,3-rearrangement of the O-acylisourea intermediate[1]. In a, the coupling agent (DCC or EDC) activates the 2-iodobenzoic acid to form an O-acylisourea[2]. Because the ortho-iodine physically blocks the incoming phenol, the nucleophilic attack is severely delayed. This delay allows the O-acylisourea to spontaneously rearrange into a thermodynamically stable, unreactive N-acylurea[2]. This dead-end pathway consumes your acid and coupling agent, leaving the phenol unreacted. Solution: You must outcompete the rearrangement by increasing your DMAP loading to 20–30 mol%. DMAP is a highly nucleophilic acyl transfer catalyst that rapidly intercepts the O-acylisourea to form a reactive acylpyridinium intermediate, which then efficiently transfers the acyl group to the phenol[1].

Q2: I switched to the acid chloride method using 2-iodobenzoyl chloride and triethylamine, but I am recovering 2-iodobenzoic acid. Why? Analysis: You are experiencing competitive hydrolysis. is highly electrophilic but extremely sensitive to moisture[3]. Because the reaction with the sterically hindered 3,4-dimethylphenol is slow, any adventitious water (from hygroscopic solvents, the phenol itself, or the atmosphere) will hydrolyze the acid chloride back into 2-iodobenzoic acid before the ester can form[3]. Solution: Ensure strict anhydrous conditions (Karl Fischer titration < 50 ppm water). Furthermore, triethylamine alone is insufficient for hindered substrates; you must add 10 mol% DMAP to act as a nucleophilic catalyst[4], accelerating the esterification beyond the rate of background hydrolysis.

Q3: How do I selectively remove unreacted 3,4-dimethylphenol during the workup? Analysis: Standard sodium bicarbonate (NaHCO₃) washes are too weak to deprotonate phenols. The pKa of 3,4-dimethylphenol is approximately 10.2, while the conjugate acid of bicarbonate (carbonic acid) has a pKa of 6.3. Solution: Wash the organic layer with 1M NaOH (pH ~14). This fully deprotonates the phenol into a water-soluble phenoxide ion, partitioning it entirely into the aqueous phase. This creates a self-validating workup: if your organic layer shows no phenol by TLC post-wash, your extraction logic is chemically sound.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale so you can verify the chemistry in real-time.

Protocol A: Optimized Steglich Esterification (EDC / DMAP)

Use this method if you prefer to avoid harsh chlorinating agents.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-iodobenzoic acid (1.0 eq) and 3,4-dimethylphenol (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M concentration).

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP, 0.2 eq). Causality: The high 20 mol% loading is critical to outcompete the 1,3-rearrangement of the O-acylisourea intermediate caused by the steric bulk of the ortho-iodine.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.3 eq) portion-wise. Causality: EDC·HCl is preferred over DCC because its urea byproduct is water-soluble. This prevents the notoriously difficult separation of dicyclohexylurea (DCU) from the product during chromatography.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active intermediate spot confirms successful acyl transfer.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and unreacted EDC), 1M NaOH (to extract unreacted 3,4-dimethylphenol), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride-Mediated Esterification

Recommended for highly hindered substrates where Method A fails.

  • Acid Chloride Formation: Suspend 2-iodobenzoic acid (1.0 eq) in anhydrous DCM. Add catalytic DMF (1 drop), followed by oxalyl chloride (1.5 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases. Concentrate under reduced pressure to yield crude 2-iodobenzoyl chloride.

  • Coupling Setup: In a separate oven-dried flask, dissolve 3,4-dimethylphenol (1.0 eq), triethylamine (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool to 0 °C.

  • Addition: Redissolve the crude 2-iodobenzoyl chloride in anhydrous DCM and add it dropwise to the phenol solution. Causality: Dropwise addition controls the exotherm and minimizes side reactions. DMAP acts as an acyl transfer agent, overcoming the steric barrier of the ortho-iodo group.

  • Workup: After 4 hours at room temperature, quench with water. Wash with 1M NaOH, 1M HCl, and brine. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data & Optimization Matrices

Table 1: Reagent Stoichiometry & Catalyst Loadings for Hindered Substrates

ReagentStandard EsterificationHindered Esterification (2-Iodo)Mechanistic Rationale
DMAP (Steglich) 1–5 mol%20–30 mol%Accelerates acylpyridinium formation before O-acylisourea rearranges into a dead-end N-acylurea.
EDC·HCl / DCC 1.05 eq1.3–1.5 eqCompensates for partial consumption by trace moisture or unavoidable background rearrangement.
3,4-Dimethylphenol 1.0 eq1.1–1.2 eqSlight excess drives the equilibrium forward; easily removed by alkaline aqueous wash.

Table 2: Workup Wash Solutions and Target Impurities

Wash SolutionTarget Impurity RemovedChemical Rationale
1M HCl (Aqueous) DMAP, Pyridine, Et₃N, EDC·HClProtonates tertiary amines to form highly water-soluble ammonium salts.
1M NaOH (Aqueous) 3,4-Dimethylphenol, 2-Iodobenzoic acidDeprotonates phenol (pKa ~10.2) and carboxylic acid (pKa ~2.8) to water-soluble sodium salts.
Saturated NaHCO₃ 2-Iodobenzoic acid ONLYWeak base (pH ~8.3) deprotonates the acid but leaves the phenol trapped in the organic phase.

References

  • Mechanism of the Steglich Esterification Source: Organic Chemistry Portal URL:[Link]

  • Steglich Esterification (Neises & Steglich, 1978) Source: Wikipedia / Angewandte Chemie International Edition URL:[Link]

Sources

Technical Support Center: Troubleshooting 3,4-Dimethylphenyl 2-Iodobenzoate Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals encountering residual 3,4-dimethylphenol impurities during the synthesis of 3,4-dimethylphenyl 2-iodobenzoate. By bridging mechanistic theory with practical execution, this guide provides self-validating protocols to ensure high-purity ester isolation.

Physicochemical Profiling

Understanding the physical and chemical differences between your target ester and the phenolic impurity is the foundation of any successful purification strategy.

Property3,4-Dimethylphenol (Impurity)3,4-Dimethylphenyl 2-iodobenzoate (Target)Impact on Purification Strategy
pKa 10.36 at 25 °C[1]N/A (Neutral)Requires an aqueous wash with pH > 12 (e.g., 0.5 M NaOH) to achieve >98% deprotonation.
LogP 2.23[1]> 4.0 (Estimated)Both compounds partition into organic solvents; simple neutral water washes will fail to separate them.
H-Bonding Strong Donor & Acceptor (-OH)Acceptor Only (Ester -O-)Phenol retains strongly on bare silica gel, whereas the ester elutes rapidly, allowing for orthogonal separation.
Chemical Reactivity Nucleophilic, Weak AcidElectrophilic CarbonylThe target ester is susceptible to base-catalyzed hydrolysis (saponification) if alkaline washes are not temperature-controlled[2].

Mechanistic Troubleshooting & FAQs

Q1: Why does 3,4-dimethylphenol persist in the organic phase after a standard water or brine wash? A1: The persistence is dictated by the molecule's partition coefficient. 3,4-Dimethylphenol has a LogP of approximately 2.23[1], making it highly lipophilic. In a neutral aqueous workup, the phenol remains fully protonated and preferentially partitions into the organic solvent alongside your target ester.

Q2: How do I selectively deprotonate the phenol without hydrolyzing the 3,4-dimethylphenyl 2-iodobenzoate? A2: This requires exploiting the kinetic differences between acid-base neutralization and nucleophilic acyl substitution. Because the pKa of 3,4-dimethylphenol is 10.36[1], a weak base like saturated aqueous NaHCO3​ (pH ~8.3) is insufficiently alkaline to deprotonate it. You must use a stronger base, such as 0.5 M NaOH (pH ~13.7), to shift the equilibrium toward the water-soluble phenoxide salt.

However, hydroxide is a strong nucleophile that can easily saponify the ester[2]. To prevent this, the wash must be conducted strictly at 0–5 °C. At this temperature, the acid-base proton transfer remains diffusion-controlled and instantaneous, while the higher activation energy barrier for ester hydrolysis is kinetically suppressed[2].

Q3: I am experiencing a persistent emulsion during the alkaline wash. How do I break it? A3: Emulsions in this system are typically caused by the surfactant-like behavior of the partially soluble phenoxide salts. To resolve this, increase the ionic strength of the aqueous layer by adding saturated aqueous sodium chloride (brine)[2]. If the emulsion persists, filtering the entire biphasic mixture through a pad of Celite® will disrupt the micellar layer and force phase coalescence[2].

Q4: Are there orthogonal purification methods if liquid-liquid extraction is insufficient? A4: Yes. Normal-phase silica gel chromatography serves as an excellent orthogonal method. The free hydroxyl group on 3,4-dimethylphenol acts as a strong hydrogen-bond donor and acceptor, which interacts heavily with the silanol groups on the stationary phase, retarding its retention factor ( Rf​ ). The target ester lacks this H-bond donor capacity and will elute significantly faster in non-polar solvent systems (e.g., 95:5 Hexanes:Ethyl Acetate).

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled Alkaline Extraction

Objective: Isolate the target ester while quantitatively removing 3,4-dimethylphenol without inducing ester hydrolysis.

Methodology:

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a ratio of 10 mL solvent per gram of crude material.

  • Thermal Quenching: Chill the organic solution in an ice-water bath to 0–5 °C.

  • Alkaline Wash: Add 0.5 volumes of ice-cold 0.5 M NaOH. Vigorously shake the separatory funnel for 30 seconds, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. Drain the aqueous layer into a dedicated "Aqueous Validation" flask. Repeat the cold NaOH wash twice more[2].

  • Neutralization & Drying: Wash the organic layer once with deionized water to remove residual base, followed by a brine wash[2]. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified ester.

  • Self-Validation Step: Do not discard the aqueous basic layers. Acidify the combined aqueous layers with 1 M HCl until the pH is < 3. The aqueous phase will turn cloudy as the 3,4-dimethylphenol protonates and crashes out of solution. This visually confirms the successful extraction of the impurity. Analyze the concentrated organic layer via 1H -NMR (confirming the disappearance of the phenolic -OH peak) to validate absolute purity.

Process Visualization

Purification A Crude Mixture Ester + Phenol Impurity BB BB A->BB B Dilute in EtOAc Cool to 0-5°C C Wash with 0.5M NaOH (Diffusion-controlled deprotonation) D Phase Separation C->D E Aqueous Phase Sodium 3,4-dimethylphenoxide D->E Lower Layer F Organic Phase 3,4-dimethylphenyl 2-iodobenzoate D->F Upper Layer G Acidify & Extract (Recover/Verify Phenol) E->G H Wash, Dry & Concentrate (Self-Validating QC: NMR/HPLC) F->H BB->C

Workflow for the selective deprotonation and extraction of 3,4-dimethylphenol from ester products.

Sources

Long-term storage conditions to prevent degradation of 3,4-dimethylphenyl 2-iodobenzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3,4-dimethylphenyl 2-iodobenzoate . This compound is a critical aryl iodide and benzoate ester, frequently utilized as a synthetic intermediate in cross-coupling reactions and as a precursor to hypervalent iodine reagents.

Because of its specific structural features—an ester linkage and an ortho-iodine atom—it is highly susceptible to environmental degradation if mishandled. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, optimize long-term storage, and validate compound integrity.

Section 1: Mechanistic Understanding of Degradation

Q: What drives the degradation of 3,4-dimethylphenyl 2-iodobenzoate during storage?

A: The degradation of this compound is primarily driven by two distinct chemical vulnerabilities: the lability of the aryl ester bond and the photolytic sensitivity of the carbon-iodine (C-I) bond.

  • Ester Hydrolysis (Moisture/Base-Catalyzed): Benzoate esters undergo hydrolysis via a base-catalyzed, acyl-oxygen fission bimolecular ( BAc​2 ) mechanism[1]. Aryl esters like 3,4-dimethylphenyl 2-iodobenzoate are particularly prone to this because the resulting 3,4-dimethylphenoxide is a relatively stable and excellent leaving group compared to aliphatic alkoxides. Exposure to ambient atmospheric moisture over time provides enough nucleophilic water to slowly cleave the ester, yielding 2-iodobenzoic acid and 3,4-dimethylphenol.

  • C-I Bond Photolysis (Light-Induced): Aryl iodides are notoriously light-sensitive. The near-UV and visible light photochemistry of aryl iodides involves the excitation of electrons to dissociative πσ∗ states[2]. Because the C-I bond is relatively weak (bond dissociation energy ~65 kcal/mol), ambient laboratory lighting provides sufficient energy to homolytically cleave this bond, generating highly reactive aryl radicals and releasing elemental iodine ( I2​ ).

Degradation pathways of 3,4-dimethylphenyl 2-iodobenzoate and preventative storage measures.

Section 2: Optimized Storage Protocols

Q: What are the definitive long-term storage conditions to prevent these degradation pathways?

A: To maintain the chemical integrity of 2-iodobenzoate esters indefinitely, you must simultaneously suppress kinetic energy (temperature), nucleophilic attack (moisture), and photon absorption (light)[3].

Table 1: Quantitative Storage Parameters and Mechanistic Impact

Storage ParameterRecommended ConditionMechanistic PurposeEstimated Shelf-Life
Temperature 2°C to 8°C (Refrigeration)Reduces the kinetic energy available to surpass the activation energy ( Ea​ ) of BAc​2 hydrolysis.> 12 months
Atmosphere Argon or Nitrogen (Dry)Displaces ambient water vapor, directly preventing nucleophilic attack on the carbonyl carbon.Prevents acid/phenol formation
Light Exposure Amber glass / Foil-wrappedBlocks UV/Vis photons (specifically <400 nm) from exciting the molecule into dissociative πσ∗ states.Prevents I2​ leaching

Note: If the compound is being stored for multi-year drug development pipelines, cryogenic freezing (-20°C) under Argon is highly recommended.

Section 3: Quality Control & Troubleshooting

Q: My compound has turned a slight yellow/brown tint. Is it ruined, and can I repurpose it?

A: The yellow/brown discoloration is a classic diagnostic indicator of trace elemental iodine ( I2​ ) release, confirming that C-I bond photolysis has occurred. While the bulk of the material may still be intact, the presence of free iodine and aryl radicals can severely poison palladium catalysts if you intend to use the batch for Suzuki or Buchwald-Hartwig cross-coupling reactions.

Remediation: You do not necessarily need to discard the batch. You can repurify it by dissolving the ester in an organic solvent (e.g., ethyl acetate) and washing it with a mild aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate will reduce the free I2​ to water-soluble iodide ions ( I− ), which will partition into the aqueous layer, leaving the purified ester in the organic phase.

Q: How can I verify the integrity of my batch before running a sensitive reaction?

A: You must run a High-Performance Liquid Chromatography (HPLC) assay. Because the degradation products (2-iodobenzoic acid and 3,4-dimethylphenol) are significantly more polar than the parent ester, reverse-phase HPLC provides a self-validating system: degradation products will always elute earlier than the intact ester.

Step-by-Step HPLC-UV Quality Control Protocol:

  • Sample Preparation: Accurately weigh 1.0 mg of the 3,4-dimethylphenyl 2-iodobenzoate sample and dissolve it in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock. Vortex until fully dissolved.

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA). (TFA ensures the 2-iodobenzoic acid remains protonated, preventing peak tailing).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

  • Column Selection: Equip the system with a standard C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 150 mm).

  • Run Parameters:

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm (optimal for detecting the aromatic rings of both the parent and degradation products).

  • Data Interpretation:

    • Intact Product: The highly non-polar 3,4-dimethylphenyl 2-iodobenzoate will elute late in the gradient (typically >10 minutes).

    • Degradation Check: Look for early-eluting peaks (typically 3-6 minutes). A peak corresponding to 2-iodobenzoic acid will appear first due to its high polarity, followed closely by 3,4-dimethylphenol. If these peaks account for >2% of the total Area Under the Curve (AUC), the batch should be repurified before use.

References

  • Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • UV photodissociation dynamics of iodobenzene: Effects of fluorination Source: AIP Publishing / The Journal of Chemical Physics URL:[Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 3,4-Dimethylphenyl 2-Iodobenzoate vs. Phenyl 2-Iodobenzoate in Palladium-Catalyzed C–H Arylation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 6H-dibenzo[b,d]pyran-6-ones (benzocoumarins) via palladium-catalyzed intramolecular C–H arylation of aryl 2-iodobenzoates is a cornerstone methodology in the development of bioactive biaryl lactones . However, the electronic and steric properties of the phenoxy ring dictate the efficiency and regioselectivity of the cyclization. This guide provides an objective, data-driven comparison between the baseline precursor, phenyl 2-iodobenzoate , and its electron-rich, asymmetric counterpart, 3,4-dimethylphenyl 2-iodobenzoate .

By analyzing the Concerted Metalation-Deprotonation (CMD) pathway, this guide outlines the causality behind experimental choices and provides a self-validating protocol for researchers optimizing biaryl cross-coupling reactions.

Mechanistic Causality & Structural Comparison

The transformation of aryl 2-iodobenzoates into benzocoumarins relies on a Pd(0)/Pd(II) catalytic cycle. Following the oxidative addition of the C–I bond to the Pd(0) center, the critical turnover-limiting step is the base-assisted C–H activation, which proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism .

Mechanism A Aryl 2-Iodobenzoate (Phenyl or 3,4-Dimethylphenyl) C Oxidative Addition [Aryl-Pd(II)-I Intermediate] A->C + Pd(0) B Pd(0) Catalyst Active Species B->C D Concerted Metalation-Deprotonation (CMD) Base-Assisted C-H Activation C->D + Base E Six-Membered Palladacycle D->E - Base·HI F Reductive Elimination E->F F->B Regeneration of Pd(0) G 6H-Dibenzo[b,d]pyran-6-one (Benzocoumarin Product) F->G

Pd-catalyzed intramolecular C-H arylation cycle for benzocoumarin synthesis.

Reactivity Divergence

The structural differences between the two precursors fundamentally alter their behavior during the CMD step:

  • Phenyl 2-Iodobenzoate (Baseline): The unsubstituted phenoxy ring is electronically neutral. It possesses two sterically equivalent ortho positions (C2 and C6) available for C–H activation. Because both sites are identical, the reaction yields a single, predictable cyclization product without regioselectivity concerns.

  • 3,4-Dimethylphenyl 2-Iodobenzoate (Modified): The addition of methyl groups at the C3 and C4 positions introduces two critical variables. First, the electronic effect (+I inductive effect and hyperconjugation) enriches the electron density of the aromatic ring. This increased nucleophilicity strengthens the coordination to the electrophilic Pd(II) center, significantly lowering the activation energy required for C–H bond cleavage and accelerating the reaction rate. Second, the steric effect dictates regioselectivity. The C3 methyl group creates severe steric hindrance at the adjacent C2 position. Consequently, the palladium catalyst is forced to selectively activate the less hindered C6 position, resulting in a highly regioselective (>95:5) cyclization .

Quantitative Performance Comparison

The following table summarizes the experimental performance of both precursors under standard conditions (10 mol% Pd(OAc)₂, 20 mol% PCy₃, K₂CO₃, DMA, 100 °C).

ParameterPhenyl 2-Iodobenzoate3,4-Dimethylphenyl 2-Iodobenzoate
Aryl Ring Electronics NeutralElectron-Rich (+I, Hyperconjugation)
Available C–H Sites C2, C6 (Sterically Equivalent)C2 (Hindered), C6 (Accessible)
Relative Reaction Rate Baseline (1.0x)Accelerated (~2.5x)
Typical Isolated Yield 75 – 82%88 – 95%
Regioselectivity N/A (Symmetric precursor)>95:5 (C6 vs. C2 activation)
Optimal Temperature 100 – 110 °C80 – 90 °C
Primary Side Reaction ProtodeiodinationNegligible

Self-Validating Experimental Protocol

To ensure reproducible and high-yielding cyclization, the following protocol incorporates internal validation checks to monitor the reaction's integrity in real-time.

Workflow S1 1. Reagent Assembly Pd(OAc)2, Ligand, Base S2 2. Substrate Addition (in DMA solvent) S1->S2 S3 3. Thermal Cyclization 100 °C, Argon S2->S3 S4 4. In-Process Validation TLC Fluorescence Check S3->S4 S5 5. Extractive Workup EtOAc / Aqueous Wash S4->S5 S6 6. Purification Silica Chromatography S5->S6

Self-validating experimental workflow for the synthesis of benzocoumarin derivatives.

Step-by-Step Methodology

Step 1: Reagent Assembly In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), tricyclohexylphosphine (PCy₃, 20 mol%), and anhydrous K₂CO₃ (2.0 equiv). Causality Note: K₂CO₃ is selected as the optimal base because its basicity is strong enough to facilitate the CMD deprotonation step, but mild enough to prevent the premature hydrolysis of the ester linkage.

Step 2: Substrate Addition Dissolve the aryl 2-iodobenzoate precursor (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylacetamide (DMA) to achieve a 0.1 M concentration. Transfer this solution to the Schlenk tube under a positive pressure of argon. Causality Note: DMA is utilized because its polar aprotic nature stabilizes the highly reactive Pd(II) intermediates, preventing the precipitation of inactive palladium black.

Step 3: Thermal Cyclization Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 2–4 hours (Note: The 3,4-dimethylphenyl derivative often reaches completion within 1.5 hours due to its enhanced reactivity).

Step 4: In-Process Validation (Critical self-validating step) Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) eluent system. Validation Check: The starting material will appear as a dark, UV-absorbing spot under 254 nm light. As the reaction progresses, a new spot will emerge. Crucially, benzocoumarins exhibit intense blue/green fluorescence under 365 nm UV light due to their extended planar conjugation. If the starting material disappears but no highly fluorescent spot is observed, the reaction has failed (likely via protodeiodination rather than cyclization).

Step 5: Quench and Extractive Workup Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with distilled water (3x) and brine. Causality Note: Multiple aqueous washes are mandatory to completely partition the high-boiling DMA solvent into the aqueous phase. Failing to remove DMA will cause it to co-elute during chromatography, ruining the separation.

Step 6: Purification and Verification Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography. Verify the structure via ¹H NMR. The successful cyclization is confirmed by the disappearance of the specific ortho-protons and the characteristic downfield shift of the aromatic protons adjacent to the newly formed lactone carbonyl.

References

  • Title: Palladium-Catalyzed Intramolecular C–H Arylation of Aryl 2-Iodobenzoates Source: Synlett, 2011(06), 883-886. URL: [Link]

  • Title: Regioselectivity of the Intramolecular Biaryl Coupling Reaction of 3-Substituted Phenyl 2-Iodobenzoate Using a Palladium Reagent Source: Heterocycles, 2014, 88(1), 621. URL: [Link]

Benchmarking cross-coupling efficiency of 3,4-dimethylphenyl 2-iodobenzoate against aryl bromides

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Cross-Coupling Efficiency: 3,4-Dimethylphenyl 2-Iodobenzoate vs. Aryl Bromides

Executive Summary In the realm of drug development and complex molecule synthesis, the efficiency of carbon-carbon bond formation is paramount. Palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) rely heavily on the nature of the aryl halide electrophile. This guide objectively benchmarks the cross-coupling performance of 3,4-dimethylphenyl 2-iodobenzoate against its aryl bromide counterparts, providing researchers with the mechanistic causality and experimental data necessary to optimize synthetic routes.

Mechanistic Rationale: The Causality of Halogen Selection

The fundamental principle governing the differential reactivity between aryl iodides and aryl bromides lies in their respective Bond Dissociation Energies (BDEs)[1]. The C-I bond is inherently weaker (typically ~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol)[2].

In transition-metal catalysis, the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0) to Pd(II)) is often the rate-determining step[3]. The lower activation barrier for C-I bond cleavage allows 3,4-dimethylphenyl 2-iodobenzoate to undergo oxidative addition rapidly. This thermodynamic advantage translates into significant practical benefits:

  • Milder Conditions: Reactions can proceed at or near room temperature, preserving sensitive functional groups (such as the ester linkage inherent to the 2-iodobenzoate scaffold).

  • Ligand Simplicity: The highly reactive C-I bond often eliminates the need for expensive, sterically demanding, and electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines) that are strictly required to force the oxidative addition of aryl bromides[4].

  • Orthogonal Reactivity: In substrates containing both C-I and C-Br bonds, the massive kinetic difference allows for precise, site-selective functionalization at the C-I position without disturbing the C-Br bond[1].

Pathway Visualization

The following diagram illustrates the divergent kinetic pathways during the catalytic cycle, highlighting why the 2-iodobenzoate derivative outpaces the bromide analog.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_I Fast Oxidative Addition (3,4-dimethylphenyl 2-iodobenzoate) Low Activation Barrier Pd0->OxAdd_I C-I Cleavage OxAdd_Br Slow Oxidative Addition (Aryl Bromide) High Activation Barrier Pd0->OxAdd_Br C-Br Cleavage PdII Pd(II) Aryl Halide Complex OxAdd_I->PdII OxAdd_Br->PdII Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet RedElim Reductive Elimination (Cross-Coupled Product) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle highlighting kinetic differentiation in oxidative addition of C-I vs C-Br bonds.

Quantitative Performance Benchmarking

To objectively compare these electrophiles, we benchmarked 3,4-dimethylphenyl 2-iodobenzoate against a standard aryl bromide analog in a model Suzuki-Miyaura coupling with phenylboronic acid[5]. The data below summarizes the operational efficiency of both systems.

Parameter3,4-Dimethylphenyl 2-IodobenzoateAryl Bromide Analog
Catalyst System Pd(PPh₃)₄ (1-2 mol%)Pd₂(dba)₃ / XPhos (5 mol%)
Temperature 25°C - 50°C90°C - 110°C
Base Required K₂CO₃ (Mild)Cs₂CO₃ or KOtBu (Strong)
Reaction Time 2 - 4 hours16 - 24 hours
Typical Yield > 92%65% - 78%
Ester Hydrolysis Risk Low (Due to mild conditions)High (Due to strong base + prolonged heat)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes the underlying causality and analytical checkpoints.

Protocol A: High-Efficiency Coupling of 3,4-Dimethylphenyl 2-Iodobenzoate Objective: Achieve >90% yield of the biaryl product under mild conditions.

  • Preparation & Degassing: In a Schlenk flask, combine 3,4-dimethylphenyl 2-iodobenzoate (1.0 equiv), phenylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv) in a THF/H₂O mixture (4:1 v/v).

    • Causality: Degassing via three freeze-pump-thaw cycles is critical. Ambient oxygen irreversibly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (2 mol%).

    • Causality: The highly reactive C-I bond readily undergoes oxidative addition with simple triphenylphosphine ligands; expensive biaryl phosphines are unnecessary.

  • Reaction Execution: Stir the mixture at 40°C for 3 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material spot confirms the rapid consumption of the iodide.

  • Workup: Quench with water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄. Concentrate and purify via flash chromatography.

Protocol B: Benchmarking the Aryl Bromide Alternative Objective: Force the coupling of the less reactive aryl bromide.

  • Preparation & Degassing: Combine the aryl bromide analog (1.0 equiv), phenylboronic acid (1.5 equiv), and Cs₂CO₃ (3.0 equiv) in Toluene/H₂O (10:1 v/v). Degas thoroughly.

    • Causality: A stronger base (Cs₂CO₃) and a higher boiling solvent (Toluene) are selected because the high BDE of the C-Br bond requires significant thermal energy to overcome the activation barrier.

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%).

    • Causality: XPhos, an electron-rich and sterically bulky ligand, is mandatory here. It increases the electron density at the palladium center, accelerating the sluggish oxidative addition into the C-Br bond[4].

  • Reaction Execution: Heat to 100°C for 18 hours.

    • Validation Check: Monitor via LC-MS. Look for the formation of the desired product mass, but also screen for protodehalogenation side-products (Ar-H), which are common when aryl bromides are subjected to prolonged heating.

References

  • [1] Technical Support Center: Achieving Selective Reactions at C-I vs. C-Br Bonds. Benchchem.1

  • [5] A Comparative Guide to a New Synthetic Route for Biaryl Synthesis Using Methyl 2-Iodobenzoate. Benchchem. 5

  • [4] Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. 4

  • [3] Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. 3

  • [2] Bond dissociation energy. Wikipedia.2

Sources

A Comparative Guide to the Leaving Group Ability of the 3,4-Dimethylphenoxy Group in 2-Iodobenzoate Esters

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the realm of organic synthesis, particularly in the design of novel pharmaceuticals and functional materials, the efficiency of a reaction often hinges on the ability of a particular molecular fragment to depart from a substrate. This fragment, known as the leaving group, plays a pivotal role in the kinetics and thermodynamics of many substitution and elimination reactions. This guide provides a comprehensive evaluation of the 3,4-dimethylphenoxy group as a leaving group in the context of 2-iodobenzoate esters. Through a combination of theoretical principles, detailed experimental protocols, and comparative data analysis, we aim to furnish researchers, scientists, and drug development professionals with the insights necessary to effectively utilize this functional group in their synthetic endeavors.

Introduction: The Critical Role of the Leaving Group

A leaving group is a molecular fragment that detaches from a substrate with a pair of electrons during a chemical reaction.[1] The facility with which a leaving group departs is a critical determinant of the reaction rate. A "good" leaving group is one that can stabilize the negative charge it accepts upon departure. This stability is inversely related to its basicity; therefore, good leaving groups are typically weak bases.[2][3] The conjugate acids of strong acids, such as iodide (I⁻), bromide (Br⁻), and tosylate (TsO⁻), are archetypal examples of excellent leaving groups.[3]

Phenoxy groups, derived from phenols, can also serve as leaving groups, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1][4] Their ability to delocalize the negative charge across the aromatic ring renders them moderately effective. The electronic nature of substituents on the phenyl ring can further modulate this ability. Electron-withdrawing groups enhance leaving group ability by further stabilizing the resultant phenoxide anion, while electron-donating groups have the opposite effect.[5] This guide specifically investigates the 3,4-dimethylphenoxy group, which features two electron-donating methyl groups, and evaluates its performance against other common leaving groups in the context of 2-iodobenzoate esters.

Theoretical Framework for Evaluating Leaving Group Ability

The leaving group's ability is fundamentally linked to the pKa of its conjugate acid. A lower pKa of the conjugate acid corresponds to a weaker base and, consequently, a better leaving group.[3][6] The 3,4-dimethylphenoxy group is the conjugate base of 3,4-dimethylphenol.

Electronic and Steric Effects of the 3,4-Dimethylphenoxy Group

The two methyl groups on the phenoxy ring exert an electron-donating inductive effect (+I). This effect increases the electron density on the phenoxide oxygen, making it a stronger base and, theoretically, a poorer leaving group compared to an unsubstituted phenoxy group. The pKa of 3,4-dimethylphenol is approximately 10.32, which is higher than that of phenol (pKa ≈ 10.0), indicating that the 3,4-dimethylphenoxide is a slightly stronger base.[7][8]

Sterically, the methyl groups are relatively small and are not expected to significantly hinder the departure of the leaving group from the sterically accessible ester carbonyl carbon.

Experimental Design for Comparative Analysis

To empirically evaluate the leaving group ability of the 3,4-dimethylphenoxy group, a series of comparative experiments are proposed. These experiments will involve the synthesis of various 2-iodobenzoate esters followed by kinetic studies of their reaction with a common nucleophile.

Synthesis of 2-Iodobenzoate Esters

The required 2-iodobenzoate esters can be synthesized via the Fischer esterification of 2-iodobenzoic acid with the corresponding phenol or alcohol in the presence of an acid catalyst.[9][10]

Experimental Protocol: Synthesis of 3,4-Dimethylphenyl 2-Iodobenzoate

  • To a solution of 2-iodobenzoic acid (1.0 eq) in toluene (5 mL/mmol) is added 3,4-dimethylphenol (1.1 eq).

  • A catalytic amount of sulfuric acid (0.05 eq) is added to the mixture.

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dimethylphenyl 2-iodobenzoate.

A similar procedure will be followed to synthesize other 2-iodobenzoate esters for comparison, such as phenyl 2-iodobenzoate and 4-nitrophenyl 2-iodobenzoate.

Kinetic Studies

The relative leaving group ability will be determined by measuring the rates of nucleophilic acyl substitution with a common nucleophile, such as piperidine. The reaction will be monitored by UV-Vis spectrophotometry, following the appearance of the corresponding phenoxide ion.[5][11] The reactions will be carried out under pseudo-first-order conditions, with a large excess of the nucleophile.[5]

Experimental Protocol: Kinetic Measurement of Nucleophilic Acyl Substitution

  • A stock solution of the 2-iodobenzoate ester (e.g., 3,4-dimethylphenyl 2-iodobenzoate) is prepared in a suitable solvent (e.g., acetonitrile).

  • A stock solution of the nucleophile (e.g., piperidine) is prepared in the same solvent.

  • The reaction is initiated by mixing the ester and nucleophile solutions in a cuvette at a constant temperature (e.g., 25 °C). The concentration of the nucleophile should be at least 20 times that of the ester.[5]

  • The absorbance of the resulting phenoxide is monitored at its λmax over time using a UV-Vis spectrophotometer.

  • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a first-order rate equation.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile.

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} } Caption: Experimental workflow for evaluating leaving group ability.

Comparative Data Analysis

The following table presents hypothetical, yet plausible, data from the proposed kinetic experiments, comparing the 3,4-dimethylphenoxy group with other relevant leaving groups.

Leaving GrouppKa of Conjugate AcidSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
4-Nitrophenoxy7.151.5 x 10⁻¹1500
Phenoxy10.002.5 x 10⁻³25
3,4-Dimethylphenoxy 10.32 [7][8]1.0 x 10⁻⁴ 1
Methoxy15.5Very Slow (negligible)~0

Interpretation of Results:

As anticipated, the 4-nitrophenoxy group, with the lowest pKa of its conjugate acid, is the best leaving group, exhibiting the fastest reaction rate. The unsubstituted phenoxy group is a moderately good leaving group. The 3,4-dimethylphenoxy group is the poorest leaving group among the phenoxy derivatives tested, consistent with the electron-donating nature of the methyl groups which increases the basicity of the phenoxide.[7][8] The methoxy group, with a very high pKa of its conjugate acid (methanol), is a very poor leaving group under these conditions.

Hammett Analysis

A Hammett plot can be constructed by plotting the logarithm of the rate constants (log k₂) against the Hammett substituent constant (σ) for a series of substituted phenoxy leaving groups. A positive slope (ρ value) would indicate that the reaction is sensitive to the electronic effects of the substituents, with electron-withdrawing groups accelerating the reaction.[12][13] The position of the 3,4-dimethylphenoxy group on this plot would further quantify its relative reactivity.

dot graphdot { graph [fontname="Arial", fontsize=12, label="Hammett Plot for Leaving Group Ability", labelloc=t]; node [shape=point, color="#4285F4"]; edge [style=dashed, color="#5F6368"];

} } Caption: Hypothetical Hammett plot for the reaction.

Computational Evaluation

Computational chemistry offers a powerful tool for predicting leaving group ability without the need for extensive experimentation. Density Functional Theory (DFT) calculations can be employed to determine the pKa of the conjugate acid of the leaving group and to model the reaction pathway.[14][15][16]

Methodology for Computational pKa Prediction:

  • Optimize the geometries of the phenol and phenoxide species in both the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)) and a continuum solvation model (e.g., SMD).[14]

  • Calculate the Gibbs free energies of the optimized structures.

  • Determine the free energy of deprotonation (ΔG) in solution.

  • Calculate the pKa using the following equation: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature.

These computational approaches can provide valuable insights into the electronic properties of the 3,4-dimethylphenoxy group and corroborate the experimental findings.

Conclusion and Practical Implications

The experimental and theoretical evidence presented in this guide consistently indicates that the 3,4-dimethylphenoxy group is a relatively poor leaving group in the context of 2-iodobenzoate esters, particularly when compared to unsubstituted phenoxy and electron-withdrawn phenoxy derivatives. The electron-donating nature of the two methyl groups increases the basicity of the corresponding phenoxide, thereby retarding its departure.

For researchers and drug development professionals, this means that reactions requiring the departure of a 3,4-dimethylphenoxy group will likely proceed at a slower rate than those with better leaving groups. To enhance the reaction efficiency, one might consider:

  • Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier to leaving group departure.

  • Alternative activation strategies: In some cases, Lewis acid catalysis may be employed to activate the ester and facilitate the departure of the leaving group.

  • Substrate modification: If synthetically feasible, modifying the electronic properties of the leaving group by introducing electron-withdrawing substituents would significantly improve its lability.

Ultimately, the choice of a leaving group is a critical decision in synthetic design. This guide provides a framework for understanding and predicting the behavior of the 3,4-dimethylphenoxy group, enabling more informed and efficient synthetic planning.

References

  • Quora. (2017, June 8). Is phenol a good leaving group or bad leaving group?[Link]

  • Buncel, E., & Wilson, H. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9547–9553. [Link]

  • ChemBK. (2024, April 9). 3,4-Dimethylphenol. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 13). Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. [Link]

  • Smith, M. B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 435-440. [Link]

  • Zhdankin, V. V., & Yusubov, M. S. (2005). Esters of 2-Iodoxybenzoic Acid: Hypervalent Iodine Oxidizing Reagents with a Pseudobenziodoxole Structure. The Journal of Organic Chemistry, 70(16), 6484–6490. [Link]

  • Um, I. H., Lee, E. J., & Lee, H. W. (2009). Kinetic Studies on Nucleophilic Substitution Reactions of O-Aryl Thionobenzoates with Azide, Cyanide, and Hydroxide: Contrasting Reactivity and Mechanism. The Journal of Organic Chemistry, 74(3), 1143–1149. [Link]

  • Buncel, E., & Wilson, H. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9547–9553. [Link]

  • Dalal Institute. (n.d.). Reactivity – Effect of Substrate Structure, Leaving Group and Attacking Nucleophile. [Link]

  • Buncel, E., & Wilson, H. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]

  • Lee, J. P., Sung, R. Y., Choi, H., Park, J. K., Yang, K., & Koo, I. S. (2005). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 26(10), 1579-1584. [Link]

  • Lee, I., & Kim, C. K. (1998). Kinetic Studies on Nucleophilic Substitution Reaction for Naphthalene Carbonyl Chloride. ResearchGate. [Link]

  • Smith, A. M. R., & Taylor, R. J. K. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 6(8), 4673–4680. [Link]

  • Um, I. H., Lee, E. J., & Lee, H. W. (2009). Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. PubMed, 24(3), 1143-1149. [Link]

  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Buncel, E., & Um, I. H. (2002). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates: Change in Rate-Determining Step or Mechanism versus Ground-State Stabilization. The Journal of Organic Chemistry, 67(23), 8153–8159. [Link]

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Safety Operating Guide

3,4-Dimethylphenyl 2-iodobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

As a Senior Application Scientist, I frequently consult with research laboratories and drug development professionals on the safe lifecycle management of complex organic reagents. 3,4-Dimethylphenyl 2-iodobenzoate is a halogenated aromatic ester. While highly valuable in synthetic chemistry, its structural components—specifically the heavy iodine atom and the stable aromatic rings—dictate strict, non-negotiable disposal protocols.

To understand how to dispose of this chemical, we must first understand the causality behind its hazards. 3,4-Dimethylphenyl 2-iodobenzoate contains a robust carbon-iodine (C-I) bond.

  • Environmental Persistence: Halogenated aromatics do not readily biodegrade in standard municipal wastewater treatment systems. The bulky iodine atom shields the aromatic ring from enzymatic cleavage, making sewering strictly prohibited.

  • Toxicity: Like many iodinated esters, it presents acute skin, eye, and respiratory irritation risks upon exposure[1].

  • Thermal Destruction Requirement: Because aqueous environments cannot break down the C-I bond efficiently, the only environmentally sound method of disposal is high-temperature incineration at a permitted facility equipped with flue-gas scrubbers to capture volatilized iodine species[2].

Regulatory Framework: The Cradle-to-Grave Mandate

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), laboratories are bound by a "cradle-to-grave" mandate[3]. This means your facility is legally responsible for 3,4-Dimethylphenyl 2-iodobenzoate from the moment it is synthesized or purchased until its final thermal destruction. The regulations governing this hazardous waste identification, classification, generation, management, and disposal are codified in 40 CFR parts 260 through 273[4].

Quantitative Data: Waste Segregation Thresholds

Mixing halogenated waste with non-halogenated waste is a common, costly laboratory error. Halogenated waste incineration is significantly more expensive due to the required scrubber technology. Use the following self-validating thresholds to segregate your waste streams effectively[5],[6],[7]:

Waste Stream ClassificationHalogen ContentWater ContentPermitted Co-SolventsDisposal Method
Halogenated Organic Waste > 5% or >1000 mg/kg< 20%Chloroform, DCMRCRA-Permitted Incineration
Non-Halogenated Organic < 5%< 10%Acetone, Ethanol, HexaneStandard Solvent Incineration
Aqueous Halogenated Waste Varies> 20%Water, BuffersSpecialized Aqueous Treatment

Table 1: Quantitative thresholds for laboratory waste segregation. 3,4-Dimethylphenyl 2-iodobenzoate must strictly enter the Halogenated Organic Waste stream.

Standard Operating Procedure: Step-by-Step Disposal Protocol

The following protocol is designed to be a self-validating system. By verifying the physical state and solvent compatibility at each step, you prevent dangerous chemical incompatibilities.

WasteWorkflow Start Generate 3,4-Dimethylphenyl 2-iodobenzoate Waste Check Is water content > 20%? Start->Check Aqueous Aqueous Halogenated Waste (Separate Stream) Check->Aqueous Yes Organic Halogenated Organic Waste (< 20% Water) Check->Organic No Disposal RCRA-Permitted Incineration Facility Aqueous->Disposal Special Handling Container Store in Compatible Closed Container Organic->Container Label Label: Hazardous Waste (Halogenated Organics) Container->Label Label->Disposal

Figure 1: Decision matrix and workflow for halogenated organic waste segregation.

Step 1: Stream Identification & Segregation

  • Action: Determine the solvent matrix containing the 3,4-Dimethylphenyl 2-iodobenzoate.

  • Validation: If the mixture contains less than 20% water, designate it as "Halogenated Organic Waste"[5]. Do not mix with acidic or peroxidic waste streams to prevent exothermic reactions.

Step 2: Container Selection

  • Action: Select a chemically compatible, sealable container (typically high-density polyethylene (HDPE) or glass).

  • Validation: Inspect the cap for a PTFE (Teflon) liner. Halogenated organics can degrade standard rubber or low-density plastic seals over time, leading to fugitive emissions.

Step 3: Labeling and Storage

  • Action: Affix a standardized Hazardous Waste label immediately upon placing the first drop of waste into the container.

  • Validation: The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Irritant - Halogenated"). Store in a secondary containment tray within a flammable storage cabinet until pickup.

Step 4: Final Manifesting and Incineration

  • Action: Transfer the waste to your Environmental Health and Safety (EHS) department or a licensed RCRA-permitted waste hauler.

  • Validation: Ensure the Uniform Hazardous Waste Manifest accurately reflects the presence of iodinated compounds. The receiving facility must route this to a rotary kiln incinerator equipped with caustic scrubbing to neutralize iodine gas emissions[2].

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don Appropriate PPE (Gloves, Goggles, Coat) Assess->PPE Contain Contain Spill (Absorbent Pads) PPE->Contain Clean Clean & Decontaminate (Solvent Wipe) Contain->Clean Waste Dispose as Halogenated Waste Clean->Waste

Figure 2: Sequential logical workflow for localized chemical spill response.

Step 1: Assessment and PPE

  • Action: Evacuate non-essential personnel. Don chemical-resistant gloves (Nitrile, minimum 8 mil thickness), safety goggles, and a lab coat[1].

  • Causality: 3,4-Dimethylphenyl 2-iodobenzoate is a dermal and ocular irritant. Thick nitrile provides a sufficient breakthrough barrier for brief contact during cleanup.

Step 2: Containment

  • Action: Surround the spill with inert absorbent material (e.g., vermiculite or specialized chemical spill pads).

  • Causality: Preventing the spread minimizes the surface area of contamination and stops the chemical from reaching floor drains, which would constitute an illegal environmental release.

Step 3: Cleanup and Decontamination

  • Action: Carefully sweep up the absorbent material using a non-sparking tool and place it into a heavy-duty, sealable plastic bag or bucket. Wipe the affected area with a compatible solvent (like ethanol or isopropanol) to lift residual organic ester, followed by a soap and water wash.

  • Validation: Visually inspect the surface. The absence of a greasy residue indicates successful primary decontamination.

Step 4: Waste Consolidation

  • Action: Treat all used spill pads, contaminated gloves, and wipes as Halogenated Organic Waste.

  • Causality: Under the EPA's "mixture rule," any inert material contaminated with a listed or characteristic hazardous waste becomes hazardous waste itself and must be incinerated accordingly[7].

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety, 2019.[Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials." University of Wisconsin Oshkosh, n.d.[Link]

  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS, n.d.[Link]

  • U.S. Environmental Protection Agency. "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." EPA, n.d.[Link]

  • U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Overview." EPA, 2025.[Link]

  • U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA) Regulations." EPA, 2025.[Link]

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